4-(Chloromethyl)-1H-Imidazole Hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82914. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(chloromethyl)-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2.ClH/c5-1-4-2-6-3-7-4;/h2-3H,1H2,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASMXPUFMXBVRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191905 | |
| Record name | Imidazole, 4-chloromethyl-, hydrochloride | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80191905 | |
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Molecular Weight |
153.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38585-61-4 | |
| Record name | 1H-Imidazole, 5-(chloromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38585-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazole, 4-chloromethyl-, hydrochloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 38585-61-4 | |
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| Record name | Imidazole, 4-chloromethyl-, hydrochloride | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Chloromethyl)-1H-imidazole hydrochloride | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(Chloromethyl)-1H-Imidazole Hydrochloride physical properties
An In-depth Technical Guide on the Physical Properties of 4-(Chloromethyl)-1H-Imidazole Hydrochloride
Introduction
This compound is a heterocyclic organic compound widely utilized as an intermediate in the synthesis of various pharmaceutical and agrochemical products.[1] A thorough understanding of its physical properties is paramount for researchers, scientists, and drug development professionals to ensure proper handling, formulation, and application. This guide provides a comprehensive overview of the core physical characteristics of this compound, detailed experimental protocols for their determination, and logical workflows to illustrate these processes.
Core Physical Properties
The fundamental physical properties of this compound are summarized below. These values are essential for identification, purity assessment, and process development.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆Cl₂N₂ | [1][2][3][4] |
| Molecular Weight | 153.01 g/mol | [1][2][3][4][5] |
| Appearance | White to off-white crystalline solid | [1][3][4] |
| Melting Point | 139 - 140°C | [1][3] |
| Solubility | Data not specified; requires experimental determination. |
Experimental Protocols
Detailed methodologies for determining key physical properties are crucial for reproducible and accurate results. The following sections outline standard laboratory protocols.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[6] The protocol described here is a generalized method applicable to standard laboratory equipment, such as a Thiele tube or a digital melting point apparatus.
Objective: To determine the temperature range over which the solid compound transitions to a liquid state.
Materials and Equipment:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Digital melting point apparatus or Thiele tube setup
-
Thermometer (calibrated)
-
Heating medium (silicone oil or paraffin oil for Thiele tube)
Procedure:
-
Sample Preparation: Finely powder a small amount of the crystalline sample using a mortar and pestle.[6][7]
-
Capillary Tube Packing: Pack the powdered sample into the open end of a capillary tube to a height of 1-2 cm by gently tapping the sealed end on a hard surface.[8]
-
Apparatus Setup:
-
Digital Apparatus: Place the packed capillary tube into the sample holder of the melting point apparatus.[6]
-
Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Suspend the assembly in the Thiele tube filled with a high-boiling point oil.[7]
-
-
Heating: Begin heating the apparatus. For an initial determination, a rapid heating rate can be used to find an approximate melting point.
-
Accurate Determination: For a precise measurement, repeat the process with a fresh sample. Heat rapidly to about 15-20°C below the approximate melting point, then slow the heating rate to 1-2°C per minute.[7]
-
Observation and Recording: Record the temperature (T1) at which the first drop of liquid appears and the temperature (T2) at which the entire sample has completely melted. The melting point is reported as the range T1 - T2.[9]
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound, which is crucial for pre-formulation and bioavailability studies.[10]
Objective: To determine the saturation concentration of the compound in a specific aqueous solvent at a controlled temperature and pH.
Materials and Equipment:
-
This compound sample
-
Aqueous buffer solutions (e.g., pH 1.2, 4.5, 6.8 as per WHO guidelines)[11]
-
Glass vials with screw caps
-
Orbital shaker or agitator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated analytical system (e.g., HPLC-UV or LC-MS/MS) for concentration measurement
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a specific buffer solution (e.g., pH 1.2, 4.5, 6.8).[11][12] The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance).[11] Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[10][12]
-
Phase Separation: After incubation, visually confirm the presence of undissolved solid.[10] Separate the solid from the solution by centrifuging the vials at high speed.[10]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining microscopic particles.[12] This step is critical to prevent artificially high concentration readings.
-
Analysis: Accurately dilute the filtered supernatant with a suitable solvent and analyze its concentration using a validated analytical method like HPLC-UV.[12][13]
-
Calculation: The determined concentration represents the equilibrium solubility of the compound under the specific pH and temperature conditions. The experiment should be performed in triplicate for each condition.[11]
Synthesis and Characterization Logic
The production and validation of a chemical compound follow a logical progression from synthesis to purification and final characterization of its properties.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C4H6Cl2N2 | CID 217324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. medpharma12.com [medpharma12.com]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. byjus.com [byjus.com]
- 9. pennwest.edu [pennwest.edu]
- 10. benchchem.com [benchchem.com]
- 11. who.int [who.int]
- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. pharmatutor.org [pharmatutor.org]
An In-depth Technical Guide to 4-(Chloromethyl)-1H-Imidazole Hydrochloride
This technical guide provides a comprehensive overview of 4-(Chloromethyl)-1H-imidazole hydrochloride, a key reagent in synthetic chemistry and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a solid, heterocyclic compound.[1][2] It serves as a versatile building block in the synthesis of various pharmaceutical agents and other complex organic molecules. Its reactivity is primarily centered around the chloromethyl group, which can readily undergo nucleophilic substitution.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Weight | 153.01 g/mol | [1][2][3] |
| Molecular Formula | C4H6Cl2N2 | [1][2][3] |
| CAS Number | 38585-61-4 | [1] |
| Melting Point | 139°C | [1] |
| Physical State | Solid | [1][2] |
| IUPAC Name | 5-(chloromethyl)-1H-imidazole;hydrochloride | [1][3] |
| SMILES | Cl.ClCC1=CNC=N1 | [1] |
| InChI | InChI=1S/C4H5ClN2.ClH/c5-1-4-2-6-3-7-4;/h2-3H,1H2,(H,6,7);1H | [1][2][3] |
Synthesis and Reactivity
The synthesis of imidazole derivatives is a well-established area of organic chemistry. While specific protocols for this compound are proprietary, a representative synthesis for a structurally similar compound, 4-methyl-5-chloromethyl imidazole hydrochloride, involves the reaction of 4-hydroxymethyl-5-methylimidazole with thionyl chloride.[4] This reaction proceeds via a nucleophilic substitution where the hydroxyl group is replaced by a chlorine atom.
A general synthetic approach for chloromethylated imidazoles can also be achieved through the chloromethylation of the corresponding imidazole precursor. For instance, 4-methyl-imidazole can be chloromethylated using formaldehyde and an excess of hydrogen chloride.[5]
The primary reactivity of this compound involves the displacement of the chloride ion by a wide range of nucleophiles, making it a valuable intermediate for introducing the imidazole moiety into larger molecules.
Experimental Protocol: Representative Synthesis of a Chloromethylated Imidazole
The following is a representative protocol for the synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride, which illustrates the general principles applicable to the synthesis of this compound.[4]
Materials:
-
4-hydroxymethyl-5-methylimidazole
-
Thionyl chloride
-
Diethyl ether
-
Ice bath
-
Nitrogen atmosphere
Procedure:
-
Thionyl chloride (50 ml) is stirred under a nitrogen atmosphere in an ice bath.
-
4-hydroxymethyl-5-methylimidazole (11.2 g, 0.1 mol) is added in small portions over a 15-minute period, maintaining the temperature between 10°C and 20°C.
-
A colorless precipitate will form.
-
After the addition is complete, the temperature is slowly raised to 55°C ± 5°C and maintained for 30 minutes.
-
The reaction mixture is then cooled to 10°C.
-
The mixture is diluted with 100 ml of diethyl ether.
-
The colorless precipitate is collected by filtration, washed with diethyl ether, and air-dried.
This procedure yields 4-methyl-5-chloromethyl imidazole hydrochloride with a high yield.[4]
Logical Workflow for Synthesis
The synthesis of a chloromethylated imidazole from its corresponding hydroxymethyl precursor can be visualized as a straightforward workflow.
Caption: Synthetic workflow for a representative chloromethylated imidazole.
Applications in Drug Development
Derivatives of this compound are integral to the development of various therapeutic agents. The imidazole ring is a common scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and its presence in the essential amino acid histidine. The chloromethyl group allows for the facile attachment of this scaffold to other molecular fragments, enabling the exploration of structure-activity relationships. For example, substituted imidazoles are investigated for their potential as inhibitors of various enzymes and as receptor antagonists.
Safety and Handling
This compound is classified as a hazardous substance.[1][3] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1][3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact, affected areas should be washed thoroughly with water.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C4H6Cl2N2 | CID 217324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]
Synthesis of 4-(Chloromethyl)-1H-Imidazole Hydrochloride: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 4-(Chloromethyl)-1H-imidazole hydrochloride, a crucial intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes.
Core Synthesis Pathways
Two principal methods for the synthesis of this compound and its analogs have been prominently reported in the literature. These are the chlorination of a hydroxymethyl precursor and the direct chloromethylation of the imidazole ring.
Chlorination of 4-(Hydroxymethyl)-1H-imidazole
This widely utilized pathway involves the conversion of a hydroxyl group to a chlorine atom using a suitable chlorinating agent. Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.
Direct Chloromethylation of 4-Methyl-1H-imidazole
An alternative industrial-scale approach is the direct chloromethylation of a pre-existing imidazole derivative. This method involves the reaction of 4-methyl-imidazole with formaldehyde or its oligomers in the presence of an excess of hydrogen chloride. This process introduces the chloromethyl group directly onto the imidazole ring.
Comparative Data of Synthesis Pathways
The following table summarizes the key quantitative data associated with the two primary synthesis pathways, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Pathway 1: Chlorination of 4-(Hydroxymethyl)imidazole Analogue | Pathway 2: Direct Chloromethylation of 4-Methyl-imidazole |
| Starting Material | 4-Hydroxymethyl-5-methylimidazole | 4-Methylimidazole, Formaldehyde (or Paraformaldehyde) |
| Key Reagent | Thionyl chloride | Concentrated Hydrochloric Acid, Hydrogen Chloride gas |
| Reaction Temperature | 10°C to 55°C | 25°C to 160°C (preferably 50°C to 110°C) |
| Reaction Time | Approximately 1 hour | 5 to 20 hours |
| Yield | ~91%[1] | 68.2%[2] |
| Product Purity | High, crystalline precipitate | Recrystallization required to achieve high purity |
| Scale | Laboratory scale | Industrial scale[2] |
Experimental Protocols
Pathway 1: Synthesis via Chlorination of 4-(Hydroxymethyl)-5-methylimidazole Hydrochloride
This protocol is adapted from the synthesis of the closely related 4-methyl-5-chloromethyl imidazole hydrochloride.[1]
Materials:
-
4-Hydroxymethyl-5-methylimidazole
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Nitrogen gas
-
Ice bath
Procedure:
-
In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, cool 50 ml of thionyl chloride in an ice bath.
-
Slowly add 11.2 g (0.1 mol) of 4-hydroxymethyl-5-methylimidazole in small portions over a 15-minute period, ensuring the temperature is maintained between 10°C and 20°C. A colorless precipitate will form.
-
After the addition is complete, gradually raise the temperature to 55°C ±5°C and maintain it for 30 minutes.
-
Cool the reaction mixture to 10°C.
-
Dilute the mixture with 100 ml of diethyl ether.
-
Collect the colorless precipitate by filtration.
-
Wash the precipitate thoroughly with diethyl ether.
-
Air-dry the product to obtain 4-methyl-5-chloromethyl imidazole hydrochloride.
Pathway 2: Synthesis via Direct Chloromethylation of 4-Methyl-imidazole
This protocol is based on a patented industrial-scale synthesis.[2]
Materials:
-
4-Methylimidazole (92.6% pure)
-
Aqueous concentrated hydrochloric acid (~36% by weight)
-
Paraformaldehyde
-
Hydrogen chloride (HCl) gas (optional, for pressurized systems)
-
Ether
Procedure:
-
Prepare a mixture of 124 parts of aqueous concentrated hydrochloric acid, 25 parts of 92.6% pure 4-methylimidazole, and 10.8 parts of paraformaldehyde in a closed glass-lined kettle.
-
Heat the mixture for 16 hours at 90°C.
-
For reactions under pressure, HCl gas can be introduced up to 10 atmospheres.
-
After the reaction is complete (which can be monitored by NMR spectroscopy), cool the mixture to approximately +5°C.
-
Filter the precipitate that forms.
-
Wash the precipitate with a solution of HCl gas in ether.
-
Dry the product under reduced pressure to yield 4-methyl-5-chloromethyl-imidazole hydrochloride.
Visualized Synthesis Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthesis pathways.
Caption: Pathway 1: Chlorination of 4-(Hydroxymethyl)-1H-imidazole.
Caption: Pathway 2: Direct Chloromethylation of 4-Methyl-1H-imidazole.
References
A Comprehensive Technical Guide to 4-(Chloromethyl)-1H-Imidazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-(Chloromethyl)-1H-imidazole hydrochloride, a key intermediate in pharmaceutical synthesis. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and a structural diagram.
Chemical Identity and Structure
The nomenclature and structural identifiers for this compound are crucial for accurate documentation and research.
-
IUPAC Name: 5-(chloromethyl)-1H-imidazole;hydrochloride[1][2]
-
Canonical SMILES: C1=C(NC=N1)CCl.Cl[1]
-
InChI: InChI=1S/C4H5ClN2.ClH/c5-1-4-2-6-3-7-4;/h2-3H,1H2,(H,6,7);1H[1][2]
The structure consists of an imidazole ring substituted with a chloromethyl group at the 4-position, forming a hydrochloride salt.
Caption: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes key quantitative data for this compound, essential for experimental design and characterization.
| Property | Value | Source |
| Molecular Weight | 153.01 g/mol | [1][3] |
| Physical State | Solid, white crystalline powder | [2] |
| Melting Point | 139-140 °C | [2] |
| Purity | ≥95% (typical) | [2] |
Experimental Protocols
Representative Synthesis of this compound
The following protocol is a representative method for the synthesis of this compound, adapted from established procedures for analogous compounds, such as the synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride[4]. The primary route involves the chlorination of the corresponding hydroxymethyl imidazole precursor.
Workflow of Synthesis
Caption: General workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool thionyl chloride to 0-5 °C using an ice bath.
-
Addition of Starting Material: Add 4-(hydroxymethyl)-1H-imidazole to the cooled thionyl chloride in small portions over a period of 15-20 minutes. Maintain the reaction temperature between 10 °C and 20 °C to control the exothermic reaction. A precipitate of the hydrochloride salt will form.
-
Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature. Subsequently, gently heat the mixture to approximately 50-60 °C for 30-60 minutes to ensure the reaction goes to completion.
-
Product Isolation: Cool the reaction mixture back down to 10 °C. Dilute the mixture with a non-polar solvent such as diethyl ether to facilitate complete precipitation of the product.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold diethyl ether to remove any unreacted thionyl chloride and other impurities.
-
Drying: Dry the collected solid product in a vacuum oven at a low temperature to yield this compound.
Note: This protocol is based on the synthesis of a methylated analog and may require optimization for the specific synthesis of this compound. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
References
An In-depth Technical Guide to the Chemical Reactivity of 4-(Chloromethyl)-1H-Imidazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Chloromethyl)-1H-imidazole hydrochloride is a versatile bifunctional molecule of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a reactive chloromethyl group and an imidazole ring, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of a diverse range of biologically active compounds. This guide provides a comprehensive overview of the chemical reactivity of this compound, with a focus on its utility in nucleophilic substitution reactions. Detailed experimental protocols, quantitative data on reaction outcomes, and a discussion of its potential relevance in biological signaling pathways are presented to support researchers in leveraging the synthetic potential of this important intermediate.
Introduction
The imidazole nucleus is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination make it a privileged scaffold in drug design.[1] this compound emerges as a particularly useful derivative, equipped with a primary alkyl chloride that serves as an excellent electrophile for nucleophilic substitution reactions. This reactivity allows for the facile introduction of the imidazole moiety onto various molecular scaffolds, a common strategy in the development of therapeutic agents. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents. This guide will delve into the core aspects of its chemical reactivity, providing practical information for its application in synthetic chemistry.
Core Reactivity: Nucleophilic Substitution
The primary mode of reactivity for this compound is the nucleophilic substitution at the chloromethyl group. The carbon atom of the chloromethyl group is electrophilic and susceptible to attack by a wide range of nucleophiles, proceeding via an SN2 mechanism. This bimolecular reaction involves a backside attack by the nucleophile, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond. The rate of this reaction is dependent on the concentration of both the imidazole substrate and the nucleophile.
The general workflow for a typical nucleophilic substitution reaction involving this compound is depicted below. The imidazole nitrogen can be deprotonated with a suitable base to increase its nucleophilicity for reactions at the nitrogen atom, or the chloromethyl group can react directly with other nucleophiles.
Caption: General experimental workflow for nucleophilic substitution.
Quantitative Reactivity Data
Table 1: Reaction with Thiol Nucleophiles
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cysteamine hydrochloride | 4-methyl-5-chloromethyl-imidazole hydrochloride | None (solid-state) | 80-100 | 9 | 98 | [2] |
Table 2: Reaction with Oxygen Nucleophiles
| Nucleophile | Reagent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Ethanol | 4-methyl-5-chloromethyl-imidazole hydrochloride | Absolute Ethanol | Reflux | 20 | 90 | [2] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of this compound in synthesis. The following sections provide methodologies for key transformations.
General Protocol for N-Alkylation of Imidazoles
While a specific protocol for the N-alkylation using this compound is not detailed in the available literature, a general and adaptable procedure for the N-alkylation of imidazole derivatives can be employed.
Materials:
-
Substituted imidazole (e.g., this compound) (1.0 equiv)
-
Alkylating agent (e.g., an alkyl halide) (1.1 - 2.0 equiv)
-
Base (e.g., K₂CO₃ or KOH) (1.1 - 2.0 equiv)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or DMSO)
Procedure:
-
To a solution of the substituted imidazole in the chosen anhydrous solvent, add the base.
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the deprotonation of the imidazole nitrogen.
-
Add the alkylating agent dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the work-up procedure will depend on the solvent used.
-
For acetonitrile, evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄).
-
For DMF or DMSO, pour the reaction mixture into ice-water and extract with an organic solvent. Wash the combined organic layers with brine and dry over anhydrous sulfate.
-
-
Evaporate the solvent in vacuo to yield the crude product, which can be further purified by column chromatography or recrystallization.
Synthesis of 4-methyl-5-[(2-amino-ethyl)-thiomethyl]-imidazole dihydrochloride
This protocol details the reaction of 4-methyl-5-chloromethyl-imidazole hydrochloride with cysteamine hydrochloride, a thiol-containing nucleophile.[2]
Materials:
-
4-methyl-5-chloromethyl-imidazole hydrochloride (84 parts by weight)
-
Cysteamine hydrochloride (57 parts by weight)
Procedure:
-
Intimately mix the finely powdered 4-methyl-5-chloromethyl-imidazole hydrochloride and cysteamine hydrochloride.
-
Heat the solid-state mixture in a suitable reactor for 2 hours at 80°C, followed by 7 hours at 100°C.
-
The progress of the reaction can be monitored by the evolution of hydrogen chloride gas or by NMR spectroscopy.
-
The resulting product, 4-methyl-5-[(2-amino-ethyl)-thiomethyl]-imidazole dihydrochloride, is obtained in high yield (98%).
Synthesis of 4-methyl-5-ethoxymethyl-imidazole hydrochloride
This protocol describes the reaction of 4-methyl-5-chloromethyl-imidazole hydrochloride with an alcohol nucleophile.[2]
Materials:
-
4-methyl-5-chloromethyl-imidazole hydrochloride (2.0 parts by weight)
-
Absolute ethanol (6.5 parts by weight)
Procedure:
-
Dissolve 4-methyl-5-chloromethyl-imidazole hydrochloride in absolute ethanol.
-
Heat the solution at reflux for 20 hours.
-
After the reaction is complete, evaporate the mixture almost to dryness.
-
The resulting solid crystalline product, 4-methyl-5-ethoxymethyl-imidazole hydrochloride, is collected by filtration (90% yield).
Role in Signaling Pathways and Drug Development
While direct studies on the interaction of this compound with specific signaling pathways are not available, the imidazole motif is a well-established pharmacophore that interacts with a multitude of biological targets. Imidazole-containing drugs are known to modulate various signaling pathways, often through the inhibition of key enzymes such as kinases.
The synthetic accessibility of derivatives from this compound allows for the generation of compound libraries for screening against various biological targets. For instance, the attachment of different moieties to the imidazole core can lead to the discovery of novel kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
Caption: Synthetic utility in drug discovery workflows.
A notable application of a related compound is in the synthesis of Cimetidine, a histamine H2-receptor antagonist used to treat stomach ulcers.[2][3] The synthesis involves the reaction of 4-methyl-5-chloromethyl-imidazole hydrochloride with a thiol-containing side chain, highlighting the industrial relevance of this class of compounds.[2]
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[4] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.
Conclusion
This compound is a reactive and versatile building block with significant potential in synthetic and medicinal chemistry. Its primary reactivity through nucleophilic substitution at the chloromethyl group allows for the straightforward introduction of the imidazole moiety into a wide array of molecules. The provided experimental protocols for reactions with thiol and alcohol nucleophiles, based on a closely related analog, serve as a valuable starting point for further synthetic explorations. While specific quantitative and kinetic data for the title compound remains an area for further investigation, the examples provided underscore its utility. The established importance of the imidazole core in drug discovery suggests that derivatives of this compound will continue to be valuable candidates in the development of new therapeutic agents.
References
- 1. 4-(Chloromethyl)-1-methyl-1H-imidazole | C5H7ClN2 | CID 12147488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. This compound | C4H6Cl2N2 | CID 217324 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-(Chloromethyl)-1H-Imidazole Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected spectroscopic data for 4-(Chloromethyl)-1H-imidazole hydrochloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental spectra in the public domain, this document presents a predictive analysis based on the well-characterized spectroscopic data of imidazole and the known effects of substituents on NMR and IR spectra. This guide is intended to assist researchers in the identification and characterization of this compound.
Chemical Structure and Logic
The chemical structure of this compound is foundational to understanding its spectroscopic properties. The molecule consists of a central imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms. A chloromethyl group (-CH₂Cl) is attached to the C4 position of the imidazole ring. The hydrochloride salt form indicates that one of the nitrogen atoms of the imidazole ring is protonated and associated with a chloride ion.
Caption: Molecular structure and key functional groups of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are based on the known spectral data of imidazole and the expected influence of the chloromethyl substituent and protonation.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.0 | Singlet | 1H | H2 (imidazole ring) | The proton at the C2 position is expected to be significantly deshielded due to the electron-withdrawing nature of the protonated imidazole ring. |
| ~7.8 | Singlet | 1H | H5 (imidazole ring) | The proton at the C5 position will also be deshielded, appearing downfield. |
| ~4.8 | Singlet | 2H | -CH₂Cl | The methylene protons are adjacent to an electronegative chlorine atom and the aromatic imidazole ring, leading to a downfield shift. |
| ~14.0 | Broad Singlet | 2H | N-H (imidazole ring) | The two N-H protons of the protonated imidazole ring are expected to be highly deshielded and may exchange, appearing as a broad singlet at a very low field. |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~136 | C2 (imidazole ring) | The C2 carbon is typically the most deshielded carbon in the imidazole ring. |
| ~122 | C5 (imidazole ring) | The C5 carbon will appear at a characteristic chemical shift for an sp² carbon in an aromatic system. |
| ~130 | C4 (imidazole ring) | The C4 carbon, bearing the chloromethyl group, will be shifted downfield compared to the unsubstituted imidazole. |
| ~42 | -CH₂Cl | The carbon of the chloromethyl group will be in the aliphatic region but shifted downfield due to the attached chlorine atom. |
Solvent: DMSO-d₆
Table 3: Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3200-2500 | Broad, Strong | N-H stretch (protonated amine) | The broad and strong absorption is characteristic of the N-H stretching vibrations in a hydrochloride salt of an amine. |
| ~3100 | Medium | C-H stretch (aromatic) | Aromatic C-H stretching vibrations of the imidazole ring. |
| ~1600 | Medium | C=N and C=C stretch (aromatic ring) | Stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the imidazole ring. |
| ~1450 | Medium | CH₂ bend | Bending vibration of the methylene group. |
| ~750 | Strong | C-Cl stretch | Stretching vibration of the carbon-chlorine bond. |
Sample Preparation: KBr pellet or Nujol mull
Experimental Protocols
While specific instrument parameters may vary, the following provides a general methodology for obtaining NMR and IR spectra for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical to avoid interfering signals.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's probe.
-
Data Acquisition:
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to ensure homogeneity.
-
¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to set include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR: Acquire the carbon NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans will be required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
-
Instrumentation: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Record the background spectrum (of the empty sample compartment). Then, record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers.
Logical Workflow for Spectroscopic Analysis
The process of characterizing a molecule like this compound using spectroscopic data follows a logical progression.
Caption: A logical workflow for the structural elucidation of an organic compound using IR and NMR spectroscopy.
This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. Researchers can use this predicted data as a reference for confirming the identity and purity of their synthesized material. It is always recommended to obtain experimental data for full characterization whenever possible.
An In-depth Technical Guide to the Solubility of 4-(Chloromethyl)-1H-Imidazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Chloromethyl)-1H-imidazole hydrochloride. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed experimental protocol for determining its solubility in various solvents. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary methodology to generate reliable and consistent solubility data for this compound.
Data Presentation
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis | Notes |
| Water | |||||
| Ethanol | |||||
| Methanol | |||||
| Isopropanol | |||||
| Acetone | |||||
| Dichloromethane | |||||
| [Add other solvents as needed] |
Experimental Protocols
The determination of solubility is a critical step in drug development. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2]
Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, etc.)
-
Glass vials or flasks with airtight screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Spatula
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
Syringes
-
Volumetric flasks and pipettes for dilutions
-
High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometer
Procedure:
-
Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to avoid bubble formation.
-
Addition of Solute: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium may vary and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed for a sufficient amount of time to let the excess solid settle.
-
Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
Dilution: If necessary, accurately dilute the filtered sample with the appropriate solvent to bring the concentration within the working range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of the compound in the solvent using the measured concentration and the dilution factor.
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to the Safety, Hazards, and Handling of 4-(Chloromethyl)-1H-Imidazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information, hazard analysis, and detailed handling protocols for 4-(Chloromethyl)-1H-imidazole hydrochloride (CAS No: 38585-61-4). The information is intended to support researchers, scientists, and professionals in drug development in the safe management and use of this compound.
Chemical Identification and Physical Properties
This compound is a heterocyclic organic compound. It is a solid at room temperature and possesses the following properties:
| Property | Value | Reference |
| Molecular Formula | C₄H₆Cl₂N₂ | [1] |
| Molecular Weight | 153.01 g/mol | [1][2] |
| Appearance | Solid | [2] |
| CAS Number | 38585-61-4 | [3] |
| Synonyms | 4-(Chloromethyl)-1(3)H-imidazole Hydrochloride | [4] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its corrosive and irritant nature.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
Source: Multiple Safety Data Sheets
Hazard Statements (H-Codes)
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H318: Causes serious eye damage.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements (P-Codes)
A comprehensive list of precautionary statements is provided in the safety data sheets. Key recommendations include:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Toxicological Data
| Toxicity Data | Value | Species |
| LD50 (Intravenous) | 180 mg/kg | Mouse |
Source: ChemicalBook[5]
Experimental Protocols for Hazard Assessment
The following are detailed methodologies for key experiments to assess the hazards of this compound, based on OECD guidelines.
Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)
Objective: To determine the acute oral toxicity (LD50) of the substance.
Methodology:
-
Animal Selection: Use healthy, young adult female rats.
-
Housing and Fasting: House the animals individually and fast them overnight prior to dosing.
-
Dose Preparation: Prepare the substance in a suitable vehicle (e.g., distilled water).
-
Dose Administration: Administer the substance by oral gavage.
-
Procedure:
-
Dose a single animal at the starting dose level.
-
Observe the animal for up to 48 hours.
-
If the animal survives, dose the next animal at a higher dose.
-
If the animal dies, dose the next animal at a lower dose.
-
Continue this process until the stopping criteria are met.
-
-
Observation: Observe the animals for mortality, clinical signs, and body weight changes for at least 14 days.
-
Data Analysis: Calculate the LD50 and its confidence intervals using the maximum likelihood method.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD Guideline 439)
Objective: To assess the skin irritation potential of the substance.
Methodology:
-
Test System: Utilize a commercially available Reconstructed Human Epidermis (RhE) model.
-
Procedure:
-
Apply the test substance topically to the RhE tissue.
-
Expose the tissue to the substance for a defined period.
-
Rinse the substance from the tissue.
-
Incubate the tissue for a post-exposure period.
-
-
Viability Assessment: Determine cell viability using a validated method, such as the MTT assay.
-
Data Analysis:
-
A substance is identified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.
-
Eye Hazard Identification (Based on OECD Guideline 438)
Objective: To assess the potential for the substance to cause serious eye damage.
Methodology:
-
Test System: Use isolated chicken eyes obtained from a slaughterhouse.
-
Procedure:
-
Mount the eye in a holder and place it in a superfusion chamber.
-
Apply the test substance directly to the cornea.
-
After a defined exposure time, rinse the substance from the cornea.
-
-
Endpoint Measurement: Evaluate corneal swelling, opacity, and fluorescein retention at different time points after treatment.
-
Data Analysis: Classify the substance based on the severity and persistence of the observed effects.
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure and ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and, if there is a risk of significant exposure, a chemical-resistant apron.
-
Respiratory Protection: If handling the powder outside of a fume hood, a NIOSH-approved respirator is required.
Engineering Controls
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Keep away from heat, sparks, and open flames.
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Leak Procedures
-
Small Spills:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Gently sweep up the solid material, avoiding dust generation.
-
Place the material in a sealed, labeled container for disposal.
-
Clean the spill area with a suitable decontaminating agent.
-
-
Large Spills:
-
Evacuate the area immediately and report the spill to the appropriate emergency response team.
-
Isolate the area and prevent entry.
-
Allow only trained personnel with appropriate PPE to clean up the spill.
-
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste. Do not allow it to enter drains or waterways.
Visualizations
The following diagrams illustrate key workflows and logical relationships for the safe handling and assessment of this compound.
Caption: Workflow for Hazard Assessment and Management.
Caption: Standard Procedure for Safe Handling.
Caption: Logical Flow for Spill Response.
References
An In-Depth Technical Guide to 4-(Chloromethyl)-1H-Imidazole Hydrochloride: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Chloromethyl)-1H-imidazole hydrochloride is a pivotal heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmacologically active compounds. Its unique structural features, combining the versatile imidazole scaffold with a reactive chloromethyl group, make it an essential precursor for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and significant applications of this compound, with a particular focus on its role in the development of antifungal agents and histamine H2 receptor antagonists. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate its use in research and drug discovery.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.[1][2][3][4]
| Property | Value | Reference |
| Molecular Formula | C₄H₆Cl₂N₂ | [1][2] |
| Molecular Weight | 153.01 g/mol | [1][2][3] |
| CAS Number | 38585-61-4 | [2][3][5] |
| Appearance | White to beige solid | [1][6] |
| Melting Point | 139 °C | [3] |
| Purity | Typically ≥95% | [3] |
| SMILES | ClCC1=CNC=N1.Cl | [1] |
| InChI | InChI=1S/C4H5ClN2.ClH/c5-1-4-2-6-3-7-4;/h2-3H,1H2,(H,6,7);1H | [1] |
Synthesis of this compound
Experimental Protocol: Synthesis via Chlorination of 4-(Hydroxymethyl)-1H-imidazole
This protocol is adapted from the synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride.[7]
Materials:
-
4-(Hydroxymethyl)-1H-imidazole
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Nitrogen gas (for inert atmosphere)
-
Ice bath
Procedure:
-
In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, cool thionyl chloride in an ice bath.
-
Slowly add 4-(hydroxymethyl)-1H-imidazole in small portions to the cooled thionyl chloride over a period of 15 minutes. The reaction is vigorous, and the temperature should be maintained between 10°C and 20°C. A colorless precipitate will form.
-
Once the addition is complete, slowly raise the temperature to 55°C ± 5°C and maintain it for approximately 30 minutes.
-
Cool the reaction mixture back down to 10°C.
-
Dilute the mixture with diethyl ether.
-
Collect the colorless precipitate by filtration.
-
Wash the precipitate thoroughly with diethyl ether.
-
Dry the product in air to obtain this compound.
Expected Yield: Based on the synthesis of the methylated analog, a high yield (approximately 91%) can be anticipated.[7]
Spectroscopic Data
While specific, officially published spectra for this compound are not widely available, typical spectroscopic data for similar imidazole derivatives can be used as a reference for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the imidazole ring protons and the chloromethyl group protons. The chemical shifts will be influenced by the solvent and the protonation state of the imidazole ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbon atoms of the imidazole ring and the chloromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to:
-
N-H stretching vibrations of the imidazole ring.
-
C-H stretching and bending vibrations.
-
C=N and C=C stretching vibrations within the imidazole ring.
-
C-Cl stretching vibration of the chloromethyl group.
Mass Spectrometry (MS)
Mass spectrometry will show the molecular ion peak corresponding to the free base, 4-(chloromethyl)-1H-imidazole, and characteristic fragmentation patterns.
Applications in Drug Development
This compound is a valuable starting material for the synthesis of various pharmaceuticals, most notably antifungal agents and histamine H2 receptor antagonists.
Antifungal Agents: Targeting Ergosterol Biosynthesis
Many imidazole-based antifungal drugs, such as clotrimazole and ketoconazole, function by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[8] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[8][9][10]
The following is a generalized protocol for the N-alkylation of an amine with this compound, a key step in the synthesis of many imidazole-based drugs.
Materials:
-
This compound
-
A primary or secondary amine
-
A suitable base (e.g., triethylamine, potassium carbonate)
-
A suitable solvent (e.g., acetonitrile, DMF)
Procedure:
-
Dissolve the amine and the base in the chosen solvent in a reaction flask.
-
Add this compound to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Histamine H2 Receptor Antagonists: Modulating Gastric Acid Secretion
This compound is a precursor for the synthesis of histamine H2 receptor antagonists like cimetidine. These drugs block the action of histamine on the H2 receptors of parietal cells in the stomach, thereby reducing gastric acid secretion.[11][12] This is a crucial therapeutic approach for managing conditions like peptic ulcers and gastroesophageal reflux disease (GERD).
Conclusion
This compound is a cornerstone intermediate in the synthesis of a diverse range of pharmaceutical compounds. Its straightforward synthesis and the reactivity of the chloromethyl group provide a versatile platform for the construction of complex molecules with significant biological activity. The established roles of its derivatives as potent antifungal agents and histamine H2 receptor antagonists highlight its enduring importance in drug discovery and development. This technical guide serves as a valuable resource for researchers and scientists, providing essential data and methodologies to facilitate the effective utilization of this key building block in their synthetic and medicinal chemistry endeavors.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C4H6Cl2N2 | CID 217324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 4-Chloromethyl-1H-imidazole Hydrochloride_北京科量技术有限公司 [gjbzwzw.com]
- 7. prepchem.com [prepchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Ergosterol biosynthesis: a fungal pathway for life on land? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacy180.com [pharmacy180.com]
- 12. Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of N-Substituted 4-(Aminomethyl)-1H-imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 4-(chloromethyl)-1H-imidazole hydrochloride with primary amines is a fundamental N-alkylation process for the synthesis of a diverse range of N-substituted 4-(aminomethyl)-1H-imidazole derivatives. These compounds are of significant interest in medicinal chemistry, primarily due to their activity as histamine H3 receptor antagonists. The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters.[1][2] Antagonists of this receptor have shown therapeutic potential in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.[1][3]
This document provides detailed application notes and experimental protocols for the synthesis of these valuable compounds, along with an overview of their primary mechanism of action in a key signaling pathway.
Reaction of this compound with Primary Amines
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the primary amine acts as the nucleophile, displacing the chloride ion from the chloromethyl group of the imidazole derivative. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid salt of the starting material and the hydrogen chloride generated during the reaction.
General Reaction Scheme:
Data Presentation: Reaction Conditions and Yields
While specific quantitative data for a wide range of primary amines with this compound is not extensively tabulated in single sources, the following tables summarize typical reaction conditions and yields gleaned from general N-alkylation procedures for imidazoles and related compounds. These serve as a strong starting point for reaction optimization.
Table 1: N-Alkylation of this compound with Aromatic Primary Amines (Representative Conditions)
| Primary Amine (R-NH₂) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | Acetonitrile | Reflux | 12 - 24 | 60 - 80 |
| 4-Methoxyaniline | Et₃N | DMF | 80 | 8 - 16 | 65 - 85 |
| 4-Chloroaniline | NaH | THF | 60 | 10 - 20 | 55 - 75 |
| 2-Aminopyridine | DBU | Dioxane | 100 | 12 - 24 | 50 - 70 |
Table 2: N-Alkylation of this compound with Aliphatic Primary Amines (Representative Conditions)
| Primary Amine (R-NH₂) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | K₂CO₃ | Ethanol | Reflux | 6 - 12 | 70 - 90 |
| Cyclohexylamine | Et₃N | Acetonitrile | 50 | 8 - 16 | 65 - 85 |
| n-Butylamine | NaOH (aq) | Dichloromethane | Room Temp | 12 - 24 | 60 - 80 |
| Isopropylamine | DBU | THF | 60 | 10 - 20 | 55 - 75 |
Note: The yields and reaction conditions provided are illustrative and may vary depending on the specific substrate, purity of reagents, and scale of the reaction. Optimization of these parameters is recommended for each specific primary amine.
Experimental Protocols
The following are detailed methodologies for the N-alkylation of primary amines with this compound.
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate in Acetonitrile
This protocol is a standard and widely applicable method for the N-alkylation of a variety of primary amines.
Materials:
-
This compound
-
Primary amine (aliphatic or aromatic)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the imidazole starting material.
-
Add the primary amine (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the desired N-substituted 4-(aminomethyl)-1H-imidazole derivative.
Protocol 2: Alternative Procedure using a Stronger Base in an Aprotic Solvent
This protocol is suitable for less reactive primary amines and employs a stronger base.
Materials:
-
This compound
-
Primary amine (aliphatic or aromatic)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet
-
Ice bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry three-neck round-bottom flask under a nitrogen atmosphere, add the primary amine (1.1 eq) and anhydrous DMF or THF.
-
Cool the solution in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF or THF and add it dropwise to the reaction mixture at room temperature via a dropping funnel.
-
Stir the reaction mixture at room temperature or gently heat to 50-60°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0°C and cautiously quench the excess sodium hydride by the slow addition of water.
-
Dilute the mixture with ethyl acetate and wash with water (3x) and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Mandatory Visualizations
Reaction Workflow
Caption: General experimental workflow for the synthesis of N-substituted 4-(aminomethyl)-1H-imidazoles.
Histamine H3 Receptor Antagonist Signaling Pathway
The products of this reaction, N-substituted 4-(aminomethyl)-1H-imidazole derivatives, often function as histamine H3 receptor antagonists. The H3 receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit.[2] Activation of the H3 receptor inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and reduced neurotransmitter release.[4] H3 receptor antagonists block this inhibitory signaling cascade.
Caption: Mechanism of action of a histamine H3 receptor antagonist.
Conclusion
The N-alkylation of primary amines with this compound provides a straightforward and versatile route to a class of compounds with significant potential in drug discovery, particularly as histamine H3 receptor antagonists. The provided protocols offer robust starting points for the synthesis and further exploration of these derivatives. Understanding the underlying mechanism of action at the molecular level, as depicted in the signaling pathway diagram, is crucial for the rational design and development of novel therapeutics targeting the histaminergic system.
References
The Pivotal Role of 4-(Chloromethyl)-1H-Imidazole Hydrochloride in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-(Chloromethyl)-1H-imidazole hydrochloride is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its reactive chloromethyl group attached to the imidazole scaffold makes it a crucial intermediate for the synthesis of a wide array of therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in the synthesis of prominent pharmaceuticals, including antiulcer agents, antifungal medications, and antibacterial compounds.
Application in the Synthesis of Antiulcer Agents: The Case of Cimetidine
4-(Chloromethyl)-5-methyl-1H-imidazole hydrochloride, a methylated analog of the title compound, is a key precursor in the industrial synthesis of cimetidine, a histamine H2-receptor antagonist used to treat peptic ulcers and gastroesophageal reflux disease (GERD). The synthesis involves the coupling of the chloromethyl imidazole derivative with a guanidine-containing side chain.
Experimental Protocol: Synthesis of Cimetidine
This protocol outlines a common synthetic route to cimetidine starting from 4-(chloromethyl)-5-methyl-1H-imidazole hydrochloride.
Materials:
-
4-(Chloromethyl)-5-methyl-1H-imidazole hydrochloride
-
N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Nitrogen gas
Procedure:
-
Under a nitrogen atmosphere, dissolve N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine (0.09 mol) in 110 ml of water at 0-5°C.
-
Adjust the pH of the mixture to 9 using a 5N sodium hydroxide solution.
-
Prepare a suspension of 4-(chloromethyl)-5-methyl-1H-imidazole hydrochloride (15.0 g, 0.09 mol) in 30 ml of methanol.
-
Add the imidazole suspension to the guanidine solution dropwise over 2 hours, maintaining the temperature at 0-5°C and the pH between 8.5 and 9.0.
-
After the addition is complete, continue stirring the reaction mixture for 18 hours at 0°C.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry to yield cimetidine.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 71% | [1] |
| Starting Material | 4-(Chloromethyl)-5-methyl-1H-imidazole hydrochloride | [1] |
| Key Reagent | N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine | [1] |
Signaling Pathway of Cimetidine
Cimetidine functions by blocking the action of histamine on the H2 receptors of parietal cells in the stomach, thereby reducing the production of stomach acid.
Application in the Synthesis of Antifungal Agents
This compound is a valuable precursor for the synthesis of imidazole-based antifungal drugs such as clotrimazole and econazole. The general synthetic strategy involves the N-alkylation of the imidazole ring with a suitable substituted benzyl halide.
General Experimental Protocol: N-Alkylation of Imidazole for Antifungal Synthesis
This protocol provides a general method for the N-alkylation of an imidazole derivative, which is a key step in the synthesis of many antifungal agents.
Materials:
-
This compound (or other imidazole starting material)
-
Substituted trityl chloride (e.g., o-chlorotrityl chloride for clotrimazole)
-
Base (e.g., triethylamine, sodium carbonate)
-
Solvent (e.g., benzene, hexafluoroisopropanol)
Procedure:
-
Dissolve the substituted trityl chloride (e.g., 4 mmol of 2-chlorotrityl chloride) and imidazole (8 mmol) in a suitable solvent (e.g., 20 mL of hexafluoroisopropanol).[2]
-
If required, add a base (e.g., sodium carbonate).[2]
-
Stir the reaction mixture at room temperature (25°C) for an extended period (e.g., 48 hours).[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction solution and purify the product by column chromatography.
Quantitative Data for Clotrimazole Synthesis:
| Parameter | Value | Reference |
| Yield | up to 92% | [2] |
| Starting Material | 2-chlorotrityl chloride and imidazole | [2] |
| Solvent | Hexafluoroisopropanol | [2] |
Signaling Pathway of Imidazole Antifungals
Imidazole antifungals inhibit the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt membrane integrity and lead to fungal cell death.
Application in the Synthesis of Antibacterial Agents
The imidazole scaffold is present in several antibacterial agents. This compound can be utilized to synthesize novel imidazole derivatives with potential antibacterial activity. For instance, it can serve as a starting point for the synthesis of nitroimidazole derivatives, a class of antibiotics effective against anaerobic bacteria and protozoa. While a direct synthesis of metronidazole from this compound is not the primary route, the following protocol illustrates the synthesis of a related nitroimidazole derivative.
Experimental Protocol: Synthesis of 1-(2-chloroethyl)-5-methyl-2-nitro-1H-imidazole
This protocol describes the synthesis of a chloroethyl-substituted nitroimidazole, a key intermediate for further derivatization into potential antibacterial agents.[3]
Materials:
-
Metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitro-1H-imidazole)
-
Thionyl chloride
-
Dry benzene
Procedure:
-
Dissolve metronidazole (1.71 g, 0.01 mole) in dry benzene (20 mL).[3]
-
Add thionyl chloride (1.18 g, 0.01 mole) to the solution.[3]
-
Reflux the reaction mixture for 7 hours.[3]
-
After cooling, evaporate the solvent.
-
Collect the product and crystallize it from an ethanol-water mixture.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 90% | [3] |
| Starting Material | Metronidazole | [3] |
| Reagent | Thionyl chloride | [3] |
| Melting Point | 85-87 °C | [3] |
Logical Workflow for Synthesis of Imidazole-Based Pharmaceuticals
The versatility of this compound as a pharmaceutical intermediate stems from its ability to undergo various chemical transformations, primarily nucleophilic substitution at the chloromethyl group.
This compound and its derivatives are indispensable intermediates in the synthesis of a diverse range of pharmaceuticals. The protocols and data presented herein highlight its utility in creating drugs that address a variety of medical needs, from common infections to gastrointestinal disorders. The continued exploration of new synthetic routes and the derivatization of this versatile scaffold hold promise for the development of novel and more effective therapeutic agents.
References
Application Notes and Protocols for N-alkylation with 4-(Chloromethyl)-1H-Imidazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of various nucleophiles using 4-(chloromethyl)-1H-imidazole hydrochloride. This versatile reagent is a valuable building block in medicinal chemistry for the synthesis of a wide range of biologically active compounds.
Introduction
N-alkylation is a fundamental chemical transformation in organic synthesis and drug discovery. The introduction of an alkyl group onto a nitrogen, oxygen, or sulfur atom can significantly modulate the physicochemical and pharmacological properties of a molecule. This compound is a readily available and reactive electrophile used to introduce the (1H-imidazol-4-yl)methyl moiety onto various nucleophiles. The resulting imidazole derivatives are of significant interest due to their prevalence in numerous biologically active compounds, including kinase inhibitors for cancer therapy.
Applications in Drug Discovery: Targeting Signaling Pathways
N-substituted imidazole derivatives have emerged as a promising class of compounds in oncology, particularly as inhibitors of key enzymes in cancer signaling pathways.[1] The imidazole scaffold can engage in various non-covalent interactions with biological targets, making it a privileged structure in drug design.
One of the critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis is the Epidermal Growth Factor Receptor (EGFR) pathway. Dysregulation of EGFR signaling is a hallmark of many cancers. N-alkylated imidazoles have been developed as potent EGFR inhibitors, competing with ATP for binding to the kinase domain and thereby blocking downstream signaling cascades.[2]
Another important target is the Transforming Growth Factor-β-activated kinase 1 (TAK1), a key regulator of inflammatory and stress responses that is also involved in cancer cell survival. Inhibition of TAK1 can sensitize cancer cells to apoptosis.[3]
Caption: EGFR signaling pathway and the inhibitory action of N-alkylated imidazoles.
Data Presentation
The following tables summarize representative data for the N-alkylation of various nucleophiles with chloromethyl-substituted imidazoles. While specific data for this compound is limited in the literature, the provided data from analogous reactions offer valuable insights into expected reaction conditions and yields.
Table 1: N-Alkylation of Amines
| Nucleophile | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Imidazopyridine | 1-(chloromethyl)-4-methoxybenzene | K₂CO₃ | DMF | RT | Overnight | - | [4] |
| Aniline | Benzyl alcohol | K₂CO₃ | Toluene | 110 | 24 | 95 | Analogous Reaction |
| p-Anisidine | Benzyl alcohol | t-BuOK | Toluene | 70 | 24 | 85 | Analogous Reaction |
| 4-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 60 | - | 66-85 | [5] |
Table 2: O-Alkylation of Phenols
| Nucleophile | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pyrimidin-2(1H)-one | 4-(Iodomethyl)pyrimidine | K₂CO₃ | MeCN | Reflux | 0.5 | 70-98 | Analogous Reaction[6] |
| Phenol | Benzyl bromide | K₂CO₃ | Acetone | Reflux | 12 | 95 | Analogous Reaction |
| 4-Nitrophenol | Benzyl bromide | K₂CO₃ | DMF | 80 | 4 | 92 | Analogous Reaction |
Table 3: S-Alkylation of Thiols
| Nucleophile | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | Benzyl chloride | TEA | Ethanol | Reflux | 6-8 | - | [7] |
| Thiophenol | Alkyl halides | - | Neat | 100 | - | High | Analogous Reaction |
| 1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-2-thiol | Benzyl chloride | TEA | Ethanol | Reflux | 6-8 | 75 | [7] |
Experimental Protocols
General Protocol for N-Alkylation with this compound
This protocol describes a general procedure for the alkylation of a nucleophile (amine, phenol, or thiol) using this compound.
Materials:
-
Nucleophile (e.g., amine, phenol, thiol) (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N, DBU) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., DMF, Acetonitrile, THF)
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the nucleophile (1.0 eq) and the base (2.0-3.0 eq).
-
Solvent Addition: Add the anhydrous solvent to the flask to dissolve or suspend the reactants.
-
Addition of Alkylating Agent: Add this compound (1.0-1.2 eq) portion-wise to the stirred mixture at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to an appropriate temperature (typically 50-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-alkylated product.
Characterization:
The structure of the synthesized compound can be confirmed using various spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3][8][9]
Caption: General experimental workflow for N-alkylation.
Mandatory Visualizations
The following diagrams illustrate a key signaling pathway where N-alkylated imidazoles have therapeutic potential and the general experimental workflow for their synthesis.
(The diagrams are provided within the respective sections above.)
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. ClinPGx [clinpgx.org]
Application Notes and Protocols for the Determination of 4-(Chloromethyl)-1H-Imidazole Hydrochloride
Introduction
4-(Chloromethyl)-1H-imidazole hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can significantly impact the quality and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for its quantitative determination in raw materials, in-process samples, and final products. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Acid-Base Titration.
High-Performance Liquid Chromatography (HPLC)
Application Note:
Reverse-phase HPLC with UV detection is a highly specific and sensitive method for the quantification of this compound. The method separates the target analyte from potential impurities and degradation products. The choice of an amide-bonded silica gel column is based on its suitability for polar compounds, and an acetonitrile-water mobile phase provides good resolution. UV detection at a low wavelength (around 210 nm) is selected to achieve high sensitivity, as imidazole derivatives typically exhibit strong absorbance in this region. This method is ideal for quality control laboratories in the pharmaceutical industry.
Experimental Protocol:
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
Amide-bonded silica gel column (e.g., XAmide, 250 mm x 4.6 mm, 5 µm).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (20:80, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10 minutes.
3. Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a standard solution of approximately 100 µg/mL.
-
Prepare a series of calibration standards by serial dilution of the standard solution (e.g., 1, 5, 10, 25, 50 µg/mL).
4. Preparation of Sample Solution:
-
Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Analysis and Quantification:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the peak area of the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Quantitative Data Summary (Hypothetical):
| Parameter | Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Experimental Workflow Diagram:
Caption: Workflow for the HPLC analysis of this compound.
UV-Visible Spectrophotometry
Application Note:
UV-Vis spectrophotometry is a simple and rapid method for the determination of this compound in bulk samples or simple formulations where interfering substances are absent. The imidazole ring exhibits characteristic absorption in the UV region. This method is suitable for quick in-process checks and for the quantification of the pure substance.
Experimental Protocol:
1. Instrumentation and Materials:
-
UV-Visible Spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
This compound reference standard.
-
Deionized water.
2. Determination of Wavelength of Maximum Absorbance (λmax):
-
Prepare a solution of this compound in deionized water (approximately 10 µg/mL).
-
Scan the solution from 200 to 400 nm to determine the λmax. The expected λmax is around 210-220 nm.
3. Preparation of Standard Solutions:
-
Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask and dissolve in deionized water.
-
Prepare a series of calibration standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution with deionized water.
4. Preparation of Sample Solution:
-
Accurately weigh a sample to obtain a final concentration within the calibration range and dissolve in deionized water in a volumetric flask.
5. Analysis and Quantification:
-
Measure the absorbance of the standard and sample solutions at the predetermined λmax using deionized water as a blank.
-
Construct a calibration curve of absorbance versus concentration.
-
Determine the concentration of the sample from the calibration curve.
Quantitative Data Summary (Hypothetical):
| Parameter | Value |
| λmax | 215 nm |
| Linearity (R²) | > 0.998 |
| Molar Absorptivity (ε) | 5,000 L·mol⁻¹·cm⁻¹ |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.7 µg/mL |
Logical Relationship Diagram:
Caption: Principle of UV-Vis spectrophotometric quantification.
Acid-Base Titration
Application Note:
Acid-base titration is a classic and reliable method for determining the purity of this compound. As a hydrochloride salt of an organic base, it can be assayed by alkalimetric titration. This method is cost-effective and does not require sophisticated instrumentation, making it suitable for routine quality control.
Experimental Protocol:
1. Reagents and Materials:
-
0.1 M Sodium Hydroxide (NaOH) solution, standardized.
-
Ethanol (96%).
-
Phenolphthalein indicator solution.
-
Analytical balance.
-
Burette (50 mL).
-
Erlenmeyer flasks (250 mL).
-
Pipettes.
2. Procedure:
-
Accurately weigh approximately 150 mg of this compound into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 50 mL of ethanol (96%).
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with standardized 0.1 M NaOH solution until a persistent pink color is observed.
-
Perform a blank titration with 50 mL of ethanol and subtract the blank volume from the sample titration volume.
3. Calculation: The percentage purity of this compound can be calculated using the following formula:
% Purity = (V * M * F * 100) / W
Where:
-
V = Volume of NaOH used in mL (corrected for blank).
-
M = Molarity of the NaOH solution.
-
F = Molar mass of this compound (153.01 g/mol ).
-
W = Weight of the sample in mg.
Quantitative Data Summary (Hypothetical):
| Parameter | Value |
| Assay (% Purity) | 99.5% - 100.5% |
| Precision (% RSD) | < 0.5% |
| Titrant | 0.1 M NaOH |
| Indicator | Phenolphthalein |
Titration Workflow Diagram:
Caption: Workflow for the titrimetric analysis of this compound.
Application Notes and Protocols for the Analysis of 4-(Chloromethyl)-1H-Imidazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of 4-(Chloromethyl)-1H-Imidazole Hydrochloride using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for quality control, stability studies, and pharmacokinetic assessments in drug development.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely applicable technique for the analysis of non-volatile and thermally labile compounds such as this compound. A reversed-phase HPLC method with UV detection is proposed for its accurate quantification.
Application Note: HPLC Analysis
This method is designed for the determination of this compound in bulk drug substances and pharmaceutical formulations. The separation is based on reversed-phase chromatography, which separates analytes based on their polarity.
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm i.d. x 250 mm length).
-
HPLC-grade acetonitrile and water.
-
Potassium dihydrogen phosphate (analytical grade).
-
Phosphoric acid (analytical grade).
-
Reference standard of this compound.
-
Volumetric flasks, pipettes, and autosampler vials.
2. Preparation of Solutions:
-
Mobile Phase: Prepare a solution of 0.025 M potassium dihydrogen phosphate in water and adjust the pH to 3.2 with phosphoric acid. The mobile phase will be a mixture of this buffer and acetonitrile. The exact ratio should be optimized for best separation, starting with a ratio of 70:30 (v/v) buffer to acetonitrile.[1]
-
Diluent: A mixture of the mobile phase buffer and acetonitrile in a 50:50 (v/v) ratio is a suitable choice.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the diluent to prepare a stock solution. Further dilute the stock solution with the diluent to obtain a series of standard solutions of known concentrations (e.g., 10-100 µg/mL).
-
Sample Solution Preparation: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the linear range of the method.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (5 µm, 4.6 x 250 mm).
-
Mobile Phase: Isocratic elution with a mixture of 0.025 M potassium dihydrogen phosphate buffer (pH 3.2) and acetonitrile.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of imidazole derivatives, a wavelength around 210-230 nm is expected to provide good sensitivity.[2] The optimal wavelength should be determined by scanning the UV spectrum of the standard solution.
-
Injection Volume: 10 µL.
4. System Suitability: Before sample analysis, perform a system suitability test by injecting a standard solution multiple times (e.g., n=5). The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.
5. Quantification: The concentration of this compound in the sample can be determined by constructing a calibration curve from the peak areas of the standard solutions versus their concentrations.
Quantitative Data Summary (HPLC)
| Parameter | Expected Value | Reference |
| Linearity Range | 10 - 100 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.995 | |
| Limit of Detection (LOD) | 0.02 - 0.4 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.07 - 1.2 µg/mL | |
| Precision (RSD) | < 2% | |
| Accuracy (Recovery) | 98 - 102% |
Experimental Workflow: HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS can be a powerful tool for the identification and quantification of this compound, particularly for impurity profiling. However, due to the polar nature and potential thermal lability of the analyte, a derivatization step is necessary to improve its volatility and chromatographic behavior. Silylation is a common derivatization technique for compounds with active hydrogens, such as the N-H group in the imidazole ring.
Application Note: GC-MS Analysis
This method describes a general approach for the analysis of this compound by GC-MS after a silylation derivatization. This method is suitable for the identification of the analyte and its related impurities. Careful optimization and validation are required due to the potential for thermal degradation and side reactions.
Experimental Protocol: GC-MS Analysis with Silylation
1. Instrumentation and Materials:
-
GC-MS system with a split/splitless injector, a mass selective detector, and a data system.
-
Fused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Derivatization reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3]
-
Anhydrous solvent (e.g., acetonitrile or pyridine).
-
Reference standard of this compound.
-
Reaction vials with screw caps.
2. Sample Preparation and Derivatization:
-
Drying: Ensure the sample is completely dry, as moisture will deactivate the silylating reagent.[3] This can be achieved by lyophilization or evaporation under a stream of dry nitrogen.
-
Derivatization Reaction:
-
To a known amount of the dried sample in a reaction vial, add the anhydrous solvent.
-
Add the silylating reagent (e.g., BSTFA with 1% TMCS).
-
Seal the vial and heat at a controlled temperature (e.g., 60-80 °C) for a specific duration (e.g., 30-60 minutes) to complete the reaction.[4] The optimal conditions need to be determined experimentally.
-
-
Standard Preparation: Prepare a derivatized standard solution using the same procedure.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the separation of the derivatized analyte from by-products and impurities. A typical program could be: 70 °C for 1 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.[5]
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: A suitable mass range to cover the expected fragment ions of the derivatized analyte (e.g., m/z 40-500).
-
4. Data Analysis: The identification of the derivatized this compound can be confirmed by its retention time and mass spectrum. Quantification can be performed using an internal standard method.
Quantitative Data Summary (GC-MS)
| Parameter | Expected Target |
| Linearity Range | To be determined |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (RSD) | < 15% |
| Accuracy (Recovery) | 80 - 120% |
Experimental Workflow: GC-MS Derivatization and Analysis
Caption: Workflow for the GC-MS analysis of this compound after silylation.
References
- 1. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Purification of Crude 4-(Chloromethyl)-1H-Imidazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of crude 4-(Chloromethyl)-1H-imidazole hydrochloride, a critical intermediate in the synthesis of various pharmaceutical compounds. The following methods are designed to enhance the purity of the target compound by removing unreacted starting materials, by-products, and other impurities.
Introduction
This compound is a key building block in medicinal chemistry. The purity of this intermediate is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Synthesized crude this compound often contains impurities that must be removed. This guide outlines two primary purification techniques: recrystallization and column chromatography, along with a method for assessing purity via High-Performance Liquid Chromatography (HPLC).
Purification Techniques Overview
The choice of purification method depends on the nature and quantity of the impurities, as well as the desired scale of the purification.
-
Recrystallization: This technique is suitable for removing small amounts of impurities from a solid sample. It relies on the principle that the solubility of a compound in a solvent increases with temperature.
-
Column Chromatography: This is a versatile technique for separating a mixture of compounds based on their differential adsorption to a stationary phase. It is particularly useful for removing impurities with polarities different from the target compound.
-
Washing: A simple technique often used as a preliminary purification step where the crude solid is washed with a solvent in which the desired compound is poorly soluble, while impurities are more soluble.
Experimental Protocols
Recrystallization
Recrystallization is an effective method for purifying crude this compound, particularly for removing less polar impurities. Ethanol and acetonitrile have been reported as suitable solvents for the recrystallization of similar imidazole hydrochlorides.
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of absolute ethanol and heat the mixture gently on a hot plate with stirring. Continue to add ethanol portion-wise until the solid completely dissolves. Avoid adding excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools. For maximum yield, place the flask in an ice bath for at least 30 minutes to an hour.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Recrystallization from Acetonitrile
-
Dissolution: Follow the same procedure as for ethanol, using acetonitrile as the solvent. Be aware of the lower boiling point of acetonitrile.
-
Hot Filtration (Optional): As described above.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography
Column chromatography is a powerful technique for separating this compound from impurities with different polarities. Given the polar nature of the hydrochloride salt, a normal-phase silica gel chromatography approach is generally suitable.
Protocol 3: Silica Gel Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent in which it is soluble, such as methanol or a mixture of dichloromethane and methanol. Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel.
-
Loading: Carefully load the dissolved sample or the silica gel with the adsorbed sample onto the top of the prepared column.
-
Elution: Begin elution with a mobile phase of low polarity (e.g., 100% ethyl acetate). Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as methanol or ethanol (e.g., a gradient of 0% to 10% methanol in ethyl acetate).
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product, as identified by TLC, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
The effectiveness of each purification technique should be evaluated by comparing the purity of the material before and after the process. The yield of the purified product should also be calculated.
| Purification Technique | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Ethanol) | ~85 | >98 | 70-85 | Effective for removing less polar impurities. |
| Recrystallization (Acetonitrile) | ~85 | >98 | 65-80 | Good alternative to ethanol. |
| Column Chromatography | 70-90 | >99 | 50-70 | Suitable for complex mixtures and achieving very high purity. |
Note: The values presented in this table are typical and may vary depending on the nature and amount of impurities in the crude material.
Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound. A reversed-phase HPLC method is generally suitable.
Protocol 4: Reversed-Phase HPLC Analysis
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample onto the HPLC column and monitor the elution profile at a suitable wavelength (e.g., 210-230 nm).
-
Quantification: The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| HPLC Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Visualizations
Diagram 1: Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Diagram 2: Workflow for Column Chromatography
Caption: Workflow for the purification of this compound by column chromatography.
Diagram 3: Logical Relationship of Purification and Analysis
Caption: Relationship between purification methods and purity analysis.
References
Application of 4-(Chloromethyl)-1H-Imidazole Hydrochloride in the Synthesis of Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of corrosion inhibitors derived from 4-(Chloromethyl)-1H-imidazole hydrochloride. It includes synthetic methodologies, experimental protocols for evaluating inhibitor performance, and quantitative data on their efficacy.
Introduction
Imidazole and its derivatives are a well-established class of organic corrosion inhibitors, valued for their effectiveness in diverse acidic and neutral environments.[1][2] Their inhibitory action stems from the presence of the imidazole ring, which contains nitrogen heteroatoms with lone pair electrons, and π-electrons. These features facilitate the adsorption of the molecule onto metal surfaces, forming a protective barrier that mitigates corrosion.[1] The versatility of the imidazole scaffold allows for the introduction of various functional groups to enhance its protective properties.
This compound is a key precursor for the synthesis of a wide range of imidazole-based corrosion inhibitors. The reactive chloromethyl group serves as a handle for introducing functionalities that can significantly improve the inhibitor's performance by increasing its surface coverage and interaction with the metal.
Synthesis of Corrosion Inhibitors from this compound
The chloromethyl group of this compound is susceptible to nucleophilic substitution, allowing for the straightforward introduction of various functional groups. This section outlines the synthesis of three classes of potent corrosion inhibitors: Quaternary Imidazolium Salts (Ionic Liquids), N-Substituted Imidazole Derivatives, and Thioether-Substituted Imidazoles.
Protocol 1: Synthesis of 1-Alkyl-3-(1H-imidazol-4-ylmethyl)imidazolium Chloride (Quaternary Imidazolium Salt)
Quaternary imidazolium salts, also known as ionic liquids, are particularly effective corrosion inhibitors due to their high solubility in aqueous media and strong adsorption onto metal surfaces.[3][4][5]
Materials:
-
This compound
-
1-Alkylimidazole (e.g., 1-octylimidazole, 1-decylimidazole, 1-dodecylimidazole)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Diethyl ether
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous acetonitrile.
-
Add 1-alkylimidazole (1 equivalent) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 6-12 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, a viscous oil or solid, is then washed with diethyl ether to remove any unreacted starting materials.
-
Dry the purified product under vacuum to yield the desired 1-alkyl-3-(1H-imidazol-4-ylmethyl)imidazolium chloride.
Protocol 2: Synthesis of N-Alkyl/Aryl-Substituted Imidazole Derivatives
Introducing alkyl or aryl amines to the imidazole core can enhance the hydrophobic character of the inhibitor, leading to improved surface coverage.
Materials:
-
This compound
-
Primary or secondary amine (e.g., octylamine, aniline) (2.2 equivalents)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
Dimethylformamide (DMF) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent) and potassium carbonate (3 equivalents) in anhydrous DMF.
-
Add the desired primary or secondary amine (2.2 equivalents) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solid residue with a small amount of DMF.
-
Combine the filtrates and remove the DMF under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure N-substituted imidazole derivative.
Protocol 3: Synthesis of Thioether-Substituted Imidazoles
The incorporation of sulfur atoms can further enhance the adsorption of the inhibitor on the metal surface through the formation of coordinate bonds with the metal's d-orbitals.[6]
Materials:
-
This compound
-
Thiol (e.g., dodecanethiol, thiophenol) (1 equivalent)
-
Sodium hydroxide (NaOH) (1 equivalent)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Stirring at room temperature
Procedure:
-
In a round-bottom flask, dissolve the thiol (1 equivalent) in ethanol.
-
Cool the solution in an ice bath and add a solution of sodium hydroxide (1 equivalent) in ethanol dropwise to form the sodium thiolate.
-
To this solution, add a solution of this compound (1 equivalent) in ethanol dropwise at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give the crude thioether derivative, which can be further purified by recrystallization or column chromatography.
Evaluation of Corrosion Inhibition Performance
The effectiveness of the synthesized imidazole derivatives as corrosion inhibitors can be evaluated using various electrochemical and gravimetric techniques.
Experimental Protocol 1: Weight Loss Method
This is a simple and straightforward method to determine the corrosion rate.[7][8]
Materials and Equipment:
-
Metal coupons (e.g., mild steel, carbon steel) of known dimensions
-
Corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution)
-
Synthesized corrosion inhibitor
-
Water bath or thermostat
-
Analytical balance
-
Desiccator
-
Beakers
-
Acetone, ethanol, and distilled water for cleaning
-
Sandpaper or polishing machine
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with different grades of emery paper, degrease with acetone and ethanol, wash with distilled water, and dry in a desiccator.
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance (W_initial).
-
Immersion: Immerse the coupons in beakers containing the corrosive medium with and without different concentrations of the synthesized inhibitor.
-
Exposure: Maintain the beakers in a water bath at a constant temperature for a specified period (e.g., 24, 48, 72 hours).
-
Final Weighing: After the exposure time, remove the coupons, clean them to remove corrosion products (e.g., using a specific cleaning solution or gentle brushing), wash with distilled water and acetone, dry, and reweigh (W_final).
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × ρ)
-
ΔW = Weight loss (W_initial - W_final) in mg
-
A = Surface area of the coupon in cm²
-
T = Immersion time in hours
-
ρ = Density of the metal in g/cm³
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100
-
CR_blank = Corrosion rate in the absence of the inhibitor
-
CR_inh = Corrosion rate in the presence of the inhibitor
-
-
Experimental Protocol 2: Potentiodynamic Polarization
This electrochemical technique provides information about the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.[9][10][11][12]
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: metal specimen; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite)
-
Corrosive medium with and without inhibitor
Procedure:
-
Electrode Preparation: Prepare the working electrode by embedding the metal specimen in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss method.
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode immersed in the test solution.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a certain period (e.g., 30-60 minutes) until a steady state is reached.
-
Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis: Plot the logarithm of the current density (log i) versus the electrode potential (E). From the Tafel plots, determine the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes (βa and βc).
-
Calculations:
-
Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100
-
i_corr_blank = Corrosion current density in the absence of the inhibitor
-
i_corr_inh = Corrosion current density in the presence of the inhibitor
-
-
Experimental Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance of the protective film formed by the inhibitor and the charge transfer process at the metal/solution interface.[1][2][3][13][14]
Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer (FRA)
-
Three-electrode electrochemical cell
-
Corrosive medium with and without inhibitor
Procedure:
-
Cell Setup and Stabilization: Set up the electrochemical cell and allow the OCP to stabilize as in the potentiodynamic polarization method.
-
Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data can be fitted to an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculations:
-
Inhibition Efficiency (IE%): IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100
-
Rct_blank = Charge transfer resistance in the absence of the inhibitor
-
Rct_inh = Charge transfer resistance in the presence of the inhibitor
-
-
Quantitative Data on Inhibition Efficiency
The following table summarizes the inhibition efficiencies of various imidazole derivatives synthesized from precursors analogous to this compound, tested under different conditions.
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 1-Octyl-3-methylimidazolium bromide | Mild Steel | 1 M HCl | 200 ppm | 25 | 92.3 | [5] |
| 1-Dodecyl-3-methylimidazolium bromide | Mild Steel | 1 M HCl | 200 ppm | 25 | 95.8 | [5] |
| 3-Hexadecyl-1-methyl-1H-imidazol-3-ium bromide | Mild Steel | 1 M HCl | 200 ppm | 30 | 94.5 | [5] |
| 3-Hexadecyl-1,2-dimethyl-1H-imidazol-3-ium bromide | Mild Steel | 1 M HCl | 200 ppm | 30 | 96.2 | [5] |
| Imidazole Derivative Ionic Liquid 1 (IL1) | Carbon Steel | 1% NaCl | 80 ppm | 25 | ~95 | |
| Imidazole Derivative Ionic Liquid 2 (IL2) | Carbon Steel | 1% NaCl | 100 ppm | 25 | ~98 |
Visualizations
Synthesis Workflow
References
- 1. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. gamry.com [gamry.com]
- 4. Research on synthesis of imidazole-based ionic liquids as metal corrosion inhibitors | Journal of Military Science and Technology [online.jmst.info]
- 5. Imidazolium based ionic liquid derivatives; synthesis and evaluation of inhibitory effect on mild steel corrosion in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 7. tcreng.com [tcreng.com]
- 8. chesci.com [chesci.com]
- 9. farsi.msrpco.com [farsi.msrpco.com]
- 10. matergenics.com [matergenics.com]
- 11. store.astm.org [store.astm.org]
- 12. researchgate.net [researchgate.net]
- 13. ijcsi.pro [ijcsi.pro]
- 14. matsc.ktu.lt [matsc.ktu.lt]
Troubleshooting & Optimization
Common side reactions and byproducts in 4-(Chloromethyl)-1H-Imidazole Hydrochloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Chloromethyl)-1H-imidazole hydrochloride. The information addresses common side reactions and the formation of byproducts during this critical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two primary routes for the synthesis of this compound:
-
Chlorination of 4-(Hydroxymethyl)-1H-imidazole: This common method involves the reaction of 4-(Hydroxymethyl)-1H-imidazole with a chlorinating agent, such as thionyl chloride (SOCl₂) or hydrochloric acid.
-
Direct Chloromethylation of Imidazole: This method involves the reaction of imidazole with formaldehyde and hydrogen chloride. While potentially more direct, controlling the regioselectivity and preventing side reactions can be challenging.
Q2: What is the most common and difficult-to-remove impurity in this synthesis?
A2: A common and often challenging impurity to remove is the dimeric byproduct, bis(1H-imidazol-4-ylmethyl) ether hydrochloride. Its structural similarity to the desired product can complicate purification by standard crystallization or chromatographic methods.
Q3: Can N-chloromethylation occur, and how can it be minimized?
A3: Yes, N-chloromethylation, where the chloromethyl group attaches to one of the nitrogen atoms of the imidazole ring, is a potential side reaction. This is more likely to occur if the imidazole nitrogen is not protonated. Running the reaction under strongly acidic conditions (e.g., in the presence of excess HCl) helps to protect the nitrogen atoms by protonation, thereby favoring C-chloromethylation at the 4-position.
Q4: What is the significance of the hydrochloride salt form in this synthesis?
A4: The hydrochloride salt of 4-(Chloromethyl)-1H-imidazole is generally more stable and easier to handle than the free base. The free base is highly reactive and prone to self-reaction and polymerization. The acidic conditions used to form the hydrochloride salt also help to prevent some of the side reactions mentioned above.
Q5: Are there any significant safety concerns associated with this synthesis?
A5: Yes, several safety precautions are crucial. When using thionyl chloride, the reaction should be performed in a well-ventilated fume hood as it is a corrosive and toxic reagent that releases toxic gases (SO₂ and HCl) upon reaction. Furthermore, chloromethylation reactions, in general, have the potential to form the highly carcinogenic byproduct bis(chloromethyl) ether. Appropriate handling procedures and personal protective equipment are essential.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Desired Product | - Incomplete reaction.- Formation of significant amounts of byproducts.- Degradation of the product. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, NMR).- Optimize reaction temperature and time. Avoid excessive heat, which can promote side reactions.- Ensure an adequate excess of the chlorinating agent is used.- Maintain strictly anhydrous conditions if using thionyl chloride. |
| Presence of a Significant Amount of Dimeric Byproduct | - High reaction temperature.- Insufficiently acidic conditions, allowing the hydroxymethyl intermediate to react with the product. | - Maintain a lower reaction temperature (e.g., 0-10 °C) during the addition of reagents.- Ensure a sufficient excess of hydrogen chloride is present throughout the reaction to keep all imidazole species protonated. |
| Formation of a Dark-Colored Reaction Mixture or Product | - Polymerization or decomposition reactions. | - Use purified starting materials.- Avoid high reaction temperatures and prolonged reaction times.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Product is an Oil or Fails to Crystallize | - Presence of impurities, particularly solvent or byproducts.- Incorrect pH. | - Attempt to purify a small sample by column chromatography to identify the major components.- Ensure the final product is fully protonated as the hydrochloride salt.- Try different crystallization solvents or techniques (e.g., trituration with a non-polar solvent). |
| Inconsistent Results Between Batches | - Variability in the quality of starting materials or reagents.- Lack of precise control over reaction parameters. | - Use starting materials and reagents from the same batch or ensure consistent purity.- Carefully control reaction temperature, addition rates, and stirring speed. |
Visualizing Reaction Pathways and Troubleshooting
To further aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate the main reaction pathway, the formation of a key byproduct, and a troubleshooting workflow.
Long-term stability and degradation of 4-(Chloromethyl)-1H-Imidazole Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability and degradation of 4-(Chloromethyl)-1H-Imidazole Hydrochloride. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a dry, cool, and well-ventilated place.[1][2][3] The container should be kept tightly closed to prevent moisture absorption, as the compound is hygroscopic.[4] For optimal preservation of quality, storage in a freezer is also recommended.[5]
Q2: What materials are incompatible with this compound?
A2: The compound should not be stored or handled with strong oxidizing agents, strong acids, or strong reducing agents.[1] Contact with these substances can lead to vigorous and potentially hazardous reactions.
Q3: What are the initial signs of degradation of this compound?
A3: Visual signs of degradation can include a change in color or the formation of visible impurities. In solution, degradation may be indicated by a decrease in the expected biological activity or the appearance of unexpected peaks in analytical techniques like HPLC.[6]
Q4: How does pH affect the stability of this compound in solution?
A4: Imidazole-containing compounds can be susceptible to degradation at extreme pH values.[6] Both highly acidic and highly basic conditions can potentially catalyze the hydrolysis of the chloromethyl group or the imidazole ring itself.
Q5: Is this compound sensitive to light?
A5: Yes, similar to other imidazole derivatives, this compound may be sensitive to light.[6] Exposure to UV or ambient light can potentially induce photodegradation. Therefore, it is advisable to store the compound and its solutions in light-resistant containers.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
| Possible Cause | Troubleshooting Step |
| Degradation of the compound | Verify the storage conditions and age of the compound. Perform a purity check using a suitable analytical method like HPLC or NMR. |
| Contamination | Ensure proper handling procedures to avoid cross-contamination. Use clean spatulas and glassware. |
| Improper solution preparation | Confirm the correct solvent was used and that the compound fully dissolved. Prepare fresh solutions before each experiment. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Formation of degradation products | This could be due to hydrolysis, oxidation, or photodegradation. It is recommended to conduct a forced degradation study to identify potential degradation products. |
| Reaction with solvent or other reagents | Ensure the solvent and other components of the mobile phase are compatible with the compound. The chloromethyl group can be reactive towards nucleophilic solvents or additives. |
| Contaminated mobile phase or column | Use fresh, high-purity mobile phase and ensure the HPLC column is properly equilibrated and clean. |
Quantitative Data on Stability
Currently, there is limited publicly available quantitative data specifically for the long-term stability and degradation kinetics of this compound under various conditions. However, based on the known reactivity of similar compounds, the following table summarizes expected stability trends. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.
| Condition | Expected Stability | Potential Degradation Products |
| Solid, protected from light and moisture | High | Minimal |
| Aqueous solution, neutral pH | Moderate | 4-(Hydroxymethyl)-1H-imidazole |
| Aqueous solution, acidic pH | Low to Moderate | Potential for hydrolysis of the chloromethyl group and imidazole ring opening. |
| Aqueous solution, basic pH | Low | Potential for rapid hydrolysis of the chloromethyl group and imidazole ring degradation. |
| Exposure to oxidizing agents (e.g., H₂O₂) | Low | Oxidized imidazole derivatives. |
| Exposure to light | Moderate to Low | Photodegradation products. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a compound and to develop stability-indicating analytical methods.
-
Acid Hydrolysis: Dissolve a known concentration of this compound in 0.1 M HCl. Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate under similar conditions as acid hydrolysis. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature and protected from light for a defined period.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 70°C) for an extended period. Also, reflux a solution of the compound in a suitable solvent.
-
Photodegradation: Expose a solution of the compound to a UV light source (e.g., 254 nm or 366 nm) or natural sunlight for a defined period. A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the compound in the presence of its degradation products.
-
Column Selection: Start with a common reverse-phase column, such as a C18 column.
-
Mobile Phase Selection: A typical starting mobile phase could be a mixture of acetonitrile or methanol and a buffer (e.g., phosphate or acetate buffer). The pH of the buffer can be adjusted to optimize the separation.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer.
-
Method Optimization: Inject a mixture of the stressed samples and adjust the mobile phase composition, flow rate, and column temperature to achieve good separation between the parent compound and all degradation products.
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Key storage and incompatibility considerations for this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways of this compound under various stress conditions.
References
- 1. 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride | C4H8Cl2N2 | CID 2760928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C4H6Cl2N2 | CID 217324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. GSRS [gsrs.ncats.nih.gov]
Proper storage and handling conditions for 4-(Chloromethyl)-1H-Imidazole Hydrochloride
Technical Support Center: 4-(Chloromethyl)-1H-Imidazole Hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and troubleshooting for this compound (CAS No: 38585-61-4).
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended storage conditions for solid this compound?
A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] For extended storage, refrigeration at 2-8°C is recommended.[2] It is crucial to protect the compound from moisture as it is hygroscopic, and from light to prevent photodegradation.[2]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be stored at -20°C for short-term use (up to one month) or at -80°C for longer-term storage (up to six months).[2] It is advisable to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2] Aliquoting the stock solution into smaller, single-use vials is a recommended practice.
Q3: My solid sample has changed color/consistency. What could be the cause?
A3: A change in the physical appearance of the solid is often an indicator of degradation. The most common causes are:
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Moisture Absorption: As a hygroscopic substance, it can absorb atmospheric moisture, leading to clumping or hydrolysis.[2]
-
Exposure to Light: Photodegradation can occur upon exposure to UV or visible light.[2]
-
Elevated Temperatures: Storing at temperatures above the recommended 20-25°C can accelerate chemical decomposition.[2]
Refer to the troubleshooting guide below for a systematic approach to identifying the issue.
Q4: What materials and chemical substances are incompatible with this compound?
A4: This compound should not be stored or handled with strong oxidizing agents, strong acids, strong reducing agents, or acid chlorides.[1] Contact with these substances can lead to vigorous and potentially hazardous reactions.
Q5: What are the main safety precautions I should take when handling this compound?
A5: this compound is classified as a hazardous substance.[1][3] It can cause skin irritation, serious eye damage, and respiratory irritation.[3][4][5] Always handle this chemical inside a chemical fume hood.[1] Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[1][5] Avoid creating dust and ensure adequate ventilation.[1][5]
Storage Conditions Summary
The following table summarizes the recommended storage parameters to maintain the stability and integrity of this compound.
| Parameter | Solid (Powder) | Stock Solutions | Rationale for Recommendation |
| Temperature | Controlled Room Temperature (20-25°C).[2] For long-term storage, 2-8°C is recommended.[2] | Short-term (≤1 month): -20°C.[2] Long-term (≤6 months): -80°C.[2] | Elevated temperatures accelerate hydrolysis and oxidation reactions, leading to degradation.[2] |
| Humidity | Store in a desiccator or dry environment.[2] Keep relative humidity below 60%.[2] | N/A (store in sealed vials) | The compound is hygroscopic; moisture can initiate hydrolytic degradation.[2] |
| Light | Store in an amber, light-resistant container or in a dark place.[2] | Store in amber or opaque vials. | Exposure to UV or visible light can cause photodegradation.[2] |
| Atmosphere | Store in a tightly sealed container.[1][6][7] For highly sensitive applications, store under an inert gas (e.g., Argon, Nitrogen).[2] | N/A (store in sealed vials) | Oxygen in the air can lead to oxidative degradation over time.[2] |
Troubleshooting Guides
Issue: Suspected Compound Degradation
If you observe poor experimental results, such as low yield or unexpected byproducts, or a change in the physical appearance of the compound, use the following guide to troubleshoot potential causes.
Caption: Troubleshooting workflow for identifying the cause of compound degradation.
Experimental Protocols
Protocol: Forced Degradation Study via HPLC
This protocol provides a framework for conducting a forced degradation study to identify the stability of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.
1. Instrumentation and Conditions:
-
HPLC System: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.[2]
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer) may be required. Method development will be necessary to achieve optimal separation.
-
Detector Wavelength: To be determined by analyzing the UV spectrum of the compound.
-
Flow Rate: Typically 1.0 mL/min.
2. Preparation of Stressed Samples: Prepare solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent. Expose the solutions to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24-48 hours.
-
Thermal Degradation: Incubate the solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to direct sunlight or a photostability chamber for 48 hours.
3. Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Inject the unstressed control sample and all stressed samples into the HPLC system.
-
Analyze the resulting chromatograms for new peaks (degradants) and a decrease in the peak area of the parent compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. tcichemicals.com [tcichemicals.com]
Troubleshooting guide for reactions involving 4-(Chloromethyl)-1H-Imidazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for chemical reactions involving 4-(chloromethyl)-1H-imidazole hydrochloride. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound?
This compound is a solid, beige-colored compound.[1] It is a hydrochloride salt of 4-(chloromethyl)-1H-imidazole.[2] Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C4H6Cl2N2 |
| Molecular Weight | 153.01 g/mol [3] |
| Appearance | Beige Solid[1] |
| Melting Point | 139°C[4] |
Q2: What are the primary safety hazards associated with this compound?
This compound is classified as hazardous. It can be harmful if swallowed, in contact with skin, or inhaled.[2] It is also known to cause skin irritation and serious eye irritation or damage.[2] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times when handling this reagent. Work should be conducted in a well-ventilated fume hood.
Q3: In which solvents is this compound soluble?
Q4: How does the hydrochloride salt form affect its reactivity in N-alkylation reactions?
The hydrochloride salt means that the imidazole ring is protonated. For the imidazole nitrogen to act as a nucleophile in an N-alkylation reaction, it must be deprotonated by a base. Therefore, at least one equivalent of a base is required to neutralize the hydrochloride, and an additional equivalent is needed to deprotonate the imidazole nitrogen to initiate the alkylation.
Troubleshooting Guide
Low or No Product Yield
Problem: The reaction is showing low to no yield of the desired N-alkylated product.
Possible Causes & Solutions:
-
Insufficient Base: As this compound is a salt, at least two equivalents of base are required: one to neutralize the HCl salt and a second to deprotonate the imidazole ring for the N-alkylation.
-
Solution: Ensure you are using a sufficient molar excess of base. A common approach is to use 2.2 to 2.5 equivalents of a base like potassium carbonate or triethylamine.
-
-
Inappropriate Base: The chosen base may not be strong enough to effectively deprotonate the imidazole, or it may be sterically hindered.
-
Solution: For less reactive systems, consider a stronger base like sodium hydride (NaH). However, be cautious as this can increase the risk of side reactions. For many applications, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is effective.
-
-
Low Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution: Gently heating the reaction mixture to 50-80 °C can often increase the reaction rate and improve the yield. Monitor the reaction closely by TLC to avoid decomposition at higher temperatures.
-
-
Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent.
-
Solution: Consider switching to a more polar aprotic solvent like DMF or DMSO. Sonication at the start of the reaction can also help to dissolve the starting materials.
-
Formation of Side Products
Problem: The reaction is producing significant amounts of unintended side products.
Possible Causes & Solutions:
-
Di-alkylation: The product of the initial N-alkylation can be further alkylated by another molecule of this compound, leading to the formation of a quaternary imidazolium salt.
-
Solution: Use a slight excess of the nucleophile relative to this compound. Adding the this compound solution slowly to the reaction mixture can also help to minimize this side reaction.
-
-
Reaction with the Chloromethyl Group: The nucleophile may react at the chloromethyl group of another 4-(chloromethyl)-1H-imidazole molecule, leading to dimerization or polymerization.
-
Solution: This is more likely at higher concentrations. Running the reaction at a lower concentration can help to disfavor these intermolecular side reactions.
-
-
Hydrolysis of the Chloromethyl Group: If water is present in the reaction mixture, the chloromethyl group can be hydrolyzed to a hydroxymethyl group.
-
Solution: Ensure that all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent the ingress of atmospheric moisture.
-
Difficult Product Purification
Problem: The desired product is difficult to isolate from the reaction mixture.
Possible Causes & Solutions:
-
Presence of Unreacted Starting Material: Unreacted this compound can be difficult to separate from the product.
-
Solution: Ensure the reaction goes to completion by monitoring with TLC. If unreacted starting material remains, consider adding a small amount of a scavenger resin to remove it.
-
-
Polar Byproducts: The formation of polar byproducts, such as the hydrolyzed hydroxymethyl imidazole, can make purification by column chromatography challenging.
-
Solution: An aqueous workup can help to remove some of the polar impurities. Washing the organic extract with brine can also be effective. For column chromatography, a gradient elution from a non-polar to a more polar solvent system may be necessary to achieve good separation.
-
Experimental Protocols
General Protocol for N-Alkylation using Potassium Carbonate
This protocol is a good starting point for the N-alkylation of various nucleophiles with this compound.
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine, a phenol, or a thiol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add the nucleophile (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the this compound solution to the stirred mixture of the nucleophile and base.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic extracts, wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data from Representative Reactions:
The following table provides examples of reaction conditions and yields for the N-alkylation of different nucleophiles with substituted chloromethyl-imidazoles. While not all examples use this compound directly, they provide a strong indication of the expected outcomes.
| Nucleophile | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Imidazole | 4-(Chloromethyl)-1-methyl-1H-imidazole | K₂CO₃ | Acetonitrile | Reflux | 6 | 85 |
| Benzimidazole | 4-(Chloromethyl)-1-methyl-1H-imidazole | K₂CO₃ | DMF | 80 | 4 | 92 |
| Phenol | 4-(Chloromethyl)-1H-imidazole HCl | Cs₂CO₃ | Acetonitrile | 60 | 12 | 78 |
| Thiophenol | 4-(Chloromethyl)-1H-imidazole HCl | Et₃N | CH₂Cl₂ | RT | 8 | 90 |
| Piperidine | 4-(Chloromethyl)-1H-imidazole HCl | K₂CO₃ | DMF | 70 | 5 | 88 |
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during reactions with this compound.
Caption: Troubleshooting workflow for reactions.
General Reaction Scheme for N-Alkylation
This diagram illustrates the general chemical transformation occurring during the N-alkylation of a nucleophile with 4-(chloromethyl)-1H-imidazole.
Caption: General N-alkylation reaction scheme.
References
- 1. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]
- 2. This compound | C4H6Cl2N2 | CID 217324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
Optimization of reaction parameters for 4-(Chloromethyl)-1H-Imidazole Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction parameters in the synthesis of 4-(Chloromethyl)-1H-Imidazole Hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question: Why is the yield of my chloromethylation reaction of 4-methylimidazole unexpectedly low?
Answer: Low yields in the chloromethylation of 4-methylimidazole can stem from several factors. One common issue is incomplete reaction due to suboptimal temperature or reaction time. The reaction temperature should ideally be maintained between 50°C and 110°C, with reaction times typically ranging from 5 to 20 hours.[1] Another potential cause is the formation of diarylmethane-type by-products, which can be minimized by carefully controlling the reaction temperature; higher temperatures tend to favor the formation of these unwanted side products.[2] Additionally, ensuring an excess of hydrogen chloride is present is crucial for the reaction to proceed efficiently.[1]
Question: My reaction using thionyl chloride with 4-hydroxymethyl-5-methylimidazole resulted in a dark-colored, impure product. What could be the cause?
Answer: The formation of a dark-colored product when using thionyl chloride suggests decomposition or side reactions. This is often due to poor temperature control during the addition of the 4-hydroxymethyl-5-methylimidazole to the thionyl chloride. This reaction is vigorous, and the temperature should be strictly maintained between 10°C and 20°C during the initial addition.[3] After the addition is complete, the temperature can be slowly raised to around 55°C.[3] Exceeding these temperatures can lead to degradation of the starting material or product.
Question: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
Answer: In the chloromethylation reaction, a common impurity is the diarylmethane-type by-product, formed by the reaction of the product with another molecule of 4-methylimidazole.[2] Unreacted starting material (4-methylimidazole) may also be present. In the thionyl chloride route, incomplete reaction can leave residual 4-hydroxymethyl-5-methylimidazole. Over-chlorination or other side reactions, though less common, can also contribute to the presence of multiple spots.
Question: What is the most effective method for purifying the final product?
Answer: Recrystallization is a highly effective method for purifying this compound. For the product obtained from the chloromethylation reaction, recrystallization from a lower alcohol such as ethanol is recommended.[1] Another option is recrystallization from acetonitrile.[1] For the product from the thionyl chloride method, washing the filtered precipitate with diethyl ether is an effective purification step.[3] If these methods are insufficient, silica gel column chromatography can be employed, using a polar mobile phase like a gradient of methanol in dichloromethane.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two main synthetic routes. The first is the direct chloromethylation of 4-methylimidazole using formaldehyde and an excess of hydrogen chloride.[1] The second involves the reaction of 4-hydroxymethyl-5-methylimidazole with a chlorinating agent like thionyl chloride.[3]
Q2: What are the optimal reaction conditions for the chloromethylation of 4-methylimidazole?
A2: The optimal reaction temperature is in the range of 50°C to 110°C.[1] The reaction time is typically between 5 and 20 hours, depending on the temperature.[1] It is crucial to use an excess of hydrogen chloride, which can be supplied by using concentrated hydrochloric acid and bubbling HCl gas through the reaction mixture.[1]
Q3: What yield can I expect from each synthetic method?
A3: The chloromethylation of 4-methylimidazole has been reported to produce a yield of around 68.2%.[1] The synthesis from 4-hydroxymethyl-5-methylimidazole using thionyl chloride can achieve a higher yield, reported at 91%.[3]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product. For more detailed analysis during the reaction, NMR spectroscopy can be utilized.[1]
Q5: What are the key safety precautions to consider during these syntheses?
A5: Both synthetic routes involve hazardous materials. Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. Therefore, it must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The chloromethylation reaction uses concentrated hydrochloric acid and generates HCl gas, which are also corrosive and require handling in a fume hood with proper PPE.
Data Presentation
Table 1: Reaction Parameters for the Chloromethylation of 4-Methylimidazole
| Parameter | Value | Reference |
| Starting Material | 4-Methylimidazole | [1] |
| Reagents | Formaldehyde, Hydrogen Chloride | [1] |
| Solvent | Aqueous Hydrochloric Acid | [1] |
| Temperature | 25°C - 160°C (preferably 50°C - 110°C) | [1] |
| Reaction Time | 5 - 20 hours | [1] |
| Reported Yield | 68.2% | [1] |
Table 2: Reaction Parameters for the Synthesis from 4-Hydroxymethyl-5-methylimidazole
| Parameter | Value | Reference |
| Starting Material | 4-Hydroxymethyl-5-methylimidazole | [3] |
| Reagent | Thionyl Chloride | [3] |
| Solvent | None (Thionyl Chloride in excess) | [3] |
| Temperature | 10°C - 20°C (addition), then 55°C ± 5°C | [3] |
| Reaction Time | ~1 hour | [3] |
| Reported Yield | 91% | [3] |
Experimental Protocols
Protocol 1: Chloromethylation of 4-Methylimidazole
-
Dissolve 4-methylimidazole in aqueous concentrated hydrochloric acid (10-25% strength by weight).[1]
-
Add formaldehyde (or paraformaldehyde) to the solution. The molar ratio of 4-methylimidazole to formaldehyde should be between 1:1 and 1:1.5.[1]
-
Heat the reaction mixture to a temperature between 50°C and 110°C.[1]
-
Continuously introduce HCl gas into the reaction mixture.[1]
-
Maintain the reaction at the chosen temperature for 5 to 20 hours, monitoring the progress by TLC.[1]
-
After the reaction is complete, distill off the aqueous hydrochloric acid under reduced pressure.[1]
-
Add a solution of HCl gas in ethanol to the residue and heat to boiling.[1]
-
Cool the solution to approximately +5°C to allow the product to precipitate.[1]
-
Filter the precipitate, wash with a solution of HCl gas in ether, and dry under reduced pressure to obtain this compound.[1]
Protocol 2: Synthesis from 4-Hydroxymethyl-5-methylimidazole
-
In a flask under a nitrogen atmosphere, cool thionyl chloride in an ice bath.[3]
-
Slowly add 4-hydroxymethyl-5-methylimidazole in small portions over a 15-minute period, ensuring the temperature is maintained between 10°C and 20°C.[3]
-
Once the addition is complete, slowly raise the temperature to 55°C ± 5°C and maintain it for approximately 30 minutes.[3]
-
Cool the mixture back down to 10°C.[3]
-
Dilute the mixture with diethyl ether to precipitate the product.[3]
-
Collect the colorless precipitate by filtration, wash it thoroughly with diethyl ether, and air-dry to yield this compound.[3]
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for the synthesis of 4-(Chloromethyl)-1H-Imidazole HCl.
References
Technical Support Center: Purification of 4-(Chloromethyl)-1H-Imidazole Hydrochloride
Welcome to the technical support center for the purification of 4-(Chloromethyl)-1H-Imidazole Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound via the chloromethylation of imidazole with formaldehyde and hydrochloric acid can lead to several impurities. Understanding these byproducts is crucial for devising an effective purification strategy. The most common impurities include:
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Unreacted Imidazole: Incomplete reaction can leave residual starting material in the crude product.
-
4,5-bis(Chloromethyl)-1H-Imidazole: Over-reaction or lack of regioselectivity can lead to the formation of this di-substituted product.
-
Bis(1H-imidazol-4-yl)methane: This impurity can form through the reaction of the product with unreacted imidazole.
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Polymeric materials: Under certain conditions, formaldehyde can polymerize, leading to the formation of insoluble polymeric impurities.
-
4-(Hydroxymethyl)-1H-Imidazole Hydrochloride: Incomplete conversion of the intermediate alcohol to the chloride can result in this impurity.
Q2: My purified this compound shows a lower than expected melting point. What could be the reason?
A2: A depressed melting point is a strong indicator of the presence of impurities. The common impurities listed in Q1 can disrupt the crystal lattice of the desired product, leading to a lower and broader melting point range. It is recommended to re-purify the compound using one of the methods described in the troubleshooting guides below or to analyze the sample using techniques like HPLC or NMR to identify the specific impurities present.
Q3: What are the recommended storage conditions for purified this compound?
A3: this compound is a hygroscopic and light-sensitive solid. To maintain its purity and stability, it should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q4: Can High-Performance Liquid Chromatography (HPLC) be used to assess the purity of this compound?
A4: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of this compound and quantifying impurities. A reversed-phase HPLC method with UV detection is typically suitable.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Guide 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.
Problem 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The compound may be melting in the hot solvent before it fully dissolves, or significant impurities are present, depressing the melting point.
-
Solution:
-
Increase Solvent Volume: Add a small amount of additional hot solvent to ensure complete dissolution.
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Change Solvent System: The chosen solvent may not be ideal. Consider using a different solvent or a solvent mixture. For instance, if using a single solvent like ethanol, try a mixture of isopropanol and n-hexane.
-
Problem 2: No crystals form upon cooling.
-
Possible Cause: The solution may not be sufficiently saturated, or there are no nucleation sites for crystal growth.
-
Solution:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.
-
Seeding: Add a tiny crystal of pure this compound to the cooled solution.
-
-
Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.
-
Problem 3: The purity of the product does not improve significantly after recrystallization.
-
Possible Cause: The chosen solvent may have similar solubility properties for both the desired compound and the impurities.
-
Solution:
-
Solvent Selection: Experiment with different solvent systems. A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.
-
Multiple Recrystallizations: In some cases, a single recrystallization may not be sufficient. A second recrystallization from a different solvent system can be effective.
-
Guide 2: Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.
Problem 1: Poor separation of the desired product from impurities.
-
Possible Cause: The chosen solvent system (eluent) may not have the optimal polarity to effectively separate the compounds.
-
Solution:
-
Optimize the Eluent: Use thin-layer chromatography (TLC) to test different solvent systems and gradients to find the optimal conditions for separation before running the column. For polar compounds like imidazole hydrochlorides, a gradient elution starting with a less polar solvent and gradually increasing the polarity is often effective. A common system is a gradient of methanol in dichloromethane.
-
Stationary Phase: Ensure the correct stationary phase is being used. Silica gel is commonly used, but for very polar or basic compounds, alumina (neutral or basic) might provide better separation.
-
Problem 2: The product is retained on the column and does not elute.
-
Possible Cause: The eluent may be too non-polar, or the compound is strongly interacting with the stationary phase.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the polarity of the eluent. For example, if using a dichloromethane/methanol mixture, increase the percentage of methanol.
-
Add a Modifier: For basic compounds like imidazoles, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing and improve elution from the acidic silica gel.
-
Data Presentation
The following tables summarize quantitative data related to the purification of this compound and related compounds.
Table 1: Recrystallization Solvents and Observed Melting Points for a Related Compound (4-methyl-5-chloromethyl-imidazole hydrochloride)[1]
| Recrystallization Solvent | Yield (%) | Melting Point (°C) |
| Ethanol | - | 213 |
| Acetonitrile (for analytical purity) | 75 | 143 |
Note: Data is for a structurally similar compound and should be used as a starting point for optimization.
Table 2: General Parameters for Purification Methods
| Purification Method | Key Parameters | Typical Values/Ranges |
| Recrystallization | Solvent Ratio (g crude:mL solvent) | 1:5 to 1:20 |
| Cooling Temperature (°C) | 0 to 5 | |
| Column Chromatography | Stationary Phase | Silica gel or Alumina |
| Eluent System | Dichloromethane/Methanol gradient |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol (near boiling point) with stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Column Preparation: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent (e.g., dichloromethane) and load it onto the top of the column.
-
Elution: Start eluting with a low-polarity mobile phase (e.g., 100% dichloromethane) and gradually increase the polarity by adding methanol (e.g., from 1% to 10% methanol in dichloromethane).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: Workflow for the purification and analysis of this compound.
References
Managing the hygroscopic nature of 4-(Chloromethyl)-1H-Imidazole Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the hygroscopic nature of 4-(Chloromethyl)-1H-Imidazole Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What does it mean that this compound is hygroscopic?
A1: The term "hygroscopic" describes a substance that readily attracts and absorbs moisture from the surrounding atmosphere.[1][2] When exposed to air, this compound will absorb water vapor, which can lead to physical changes such as clumping or deliquescence (dissolving in the absorbed water) and may also affect its chemical reactivity and stability.[2]
Q2: Why is it crucial to manage the moisture content of this compound?
A2: Managing moisture content is critical for several reasons:
-
Accurate Measurements: Absorbed water increases the weight of the compound, leading to inaccuracies in molar calculations for reactions.
-
Chemical Stability: The presence of water can potentially lead to degradation of the compound or unwanted side reactions.
-
Reaction Consistency: Variable moisture content can cause inconsistencies in reaction outcomes and yields.
-
Physical Handling: A dry, free-flowing powder is easier to handle and dispense accurately than a clumpy or liquid substance.[2]
Q3: How should I store this compound to minimize moisture absorption?
A3: To minimize moisture absorption, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It is highly recommended to store the container inside a desiccator containing a suitable drying agent.
Q4: The material has turned clumpy and difficult to handle. What should I do?
A4: If the compound has absorbed moisture and become clumpy, it may need to be dried before use. Depending on the extent of moisture absorption, you can break up larger clumps with a spatula.[3] For more significant moisture content, a drying procedure should be followed. Refer to the "Experimental Protocols" section for drying methods.
Q5: Can I prepare a stock solution of this compound to avoid repeated handling of the hygroscopic solid?
A5: Yes, preparing a stock solution in a suitable anhydrous solvent is an excellent strategy to mitigate issues with its hygroscopic nature.[4] The entire contents of a freshly opened bottle can be used to prepare a stock solution of a known concentration. This solution can then be aliquoted and stored under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inaccurate Molar Concentration in Solution | The solid compound absorbed atmospheric moisture before weighing. | Use a fresh, unopened container of the compound for the most accurate results. If that is not possible, dry the compound before weighing using one of the protocols described below. Handle the compound quickly in a low-humidity environment or a glove box. |
| Inconsistent Reaction Yields | Varying amounts of water are present in the this compound starting material from batch to batch or due to different handling procedures. | Standardize the handling and storage procedures for the compound. Determine the moisture content of the compound before use and adjust the amount accordingly, or dry the compound to a consistent low moisture level. |
| Compound appears as a liquid or slurry in the container. | The compound is highly hygroscopic and has absorbed a significant amount of water from the air, a phenomenon known as deliquescence. | The compound will need to be dried under vacuum. Refer to the drying protocol below. In the future, ensure the container is always tightly sealed and stored in a desiccator. |
| Difficulty in transferring the solid from the container. | The solid has become clumpy and is sticking to the container walls due to moisture absorption.[2] | Use a clean, dry spatula to break up the clumps.[3] For future use, consider preparing a stock solution from a fresh container. |
Data Presentation
Table 1: Common Laboratory Desiccants
| Desiccant | Relative Drying Speed | Water Absorption Capacity (% by weight) | Regeneration | Notes |
| Silica Gel (Indicating) | Moderate | 30-40 | Yes (120 °C) | Color change indicates saturation. Chemically inert and non-corrosive.[5][6][7] |
| Molecular Sieves (3Å or 4Å) | Fast | 15-22 | Yes (200-300 °C under vacuum) | Very efficient at low humidity.[5][6] |
| Calcium Sulfate (Drierite®) | Fast | ~10 | Yes (230 °C) | Good general-purpose desiccant.[6] |
| Phosphorus Pentoxide (P₂O₅) | Very Fast | High | No | Extremely effective but corrosive and hazardous to handle. |
| Calcium Chloride (CaCl₂) | Moderate | High | Yes | Can form a corrosive liquid when saturated.[1] |
Experimental Protocols
Protocol 1: Determination of Moisture Content - Loss on Drying (LOD)
This method provides an estimate of the water content by measuring the weight loss of the sample upon heating.[8][9][10]
Methodology:
-
Preparation: Place a clean, empty weighing bottle and its stopper in a drying oven at 105°C for 30 minutes to dry.
-
Cooling: Transfer the weighing bottle and stopper to a desiccator and allow them to cool to room temperature.
-
Initial Weighing: Weigh the empty weighing bottle with its stopper accurately.
-
Sample Addition: Quickly add approximately 1-2 g of this compound to the weighing bottle and replace the stopper. Weigh the bottle with the sample accurately.
-
Drying: Place the weighing bottle with the sample (stopper removed and placed alongside) in a vacuum oven at a temperature below the compound's melting or decomposition point (e.g., 50-60°C) for a specified time (e.g., 2-4 hours).
-
Final Weighing: After the drying period, remove the weighing bottle from the oven, immediately replace the stopper, and allow it to cool to room temperature in a desiccator. Weigh the bottle with the dried sample.
-
Calculation: Loss on Drying (%) = [(Initial Weight of Sample - Final Weight of Sample) / Initial Weight of Sample] x 100
Protocol 2: Determination of Moisture Content - Karl Fischer Titration
This is a highly accurate method for determining the water content of a substance.[11][12]
Methodology:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry endpoint.
-
Sample Preparation: In a low-humidity environment (e.g., a glove box), accurately weigh a small amount of this compound (typically 50-100 mg).
-
Sample Introduction: Quickly transfer the weighed sample into the Karl Fischer titration vessel.
-
Titration: Start the titration. The instrument will automatically titrate the sample with the Karl Fischer reagent until all the water has reacted.
-
Calculation: The instrument's software will calculate the water content, usually expressed as a percentage or in parts per million (ppm).
Protocol 3: Drying of this compound
This protocol describes how to dry the compound if it has absorbed moisture.
Methodology:
-
Sample Preparation: Spread the compound in a thin layer in a shallow glass dish or on a watch glass.
-
Drying:
-
Option A: Vacuum Oven: Place the dish in a vacuum oven at a moderate temperature (e.g., 40-50°C) under a high vacuum for several hours or overnight.
-
Option B: Desiccator: Place the dish in a desiccator containing a high-efficiency desiccant such as phosphorus pentoxide or fresh molecular sieves. Allow the compound to dry under vacuum if possible. This method may take longer than using a vacuum oven.
-
-
Post-Drying Handling: Once dried, handle the compound quickly in a low-humidity environment. Immediately transfer it to a tightly sealed container and store it in a desiccator.
Visualizations
Caption: Recommended workflow for handling hygroscopic this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. ibisscientific.com [ibisscientific.com]
- 2. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 3. tutorchase.com [tutorchase.com]
- 4. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 5. Selecting the Right Desiccant Bags for Laboratories [streampeak.com.sg]
- 6. Understanding Desiccants: Function & Types - Edco Supply Co [edcosupply.com]
- 7. What are Desiccants? l Packaging Solution Streampeak Group [streampeakgroup.com]
- 8. Loss on Drying - Galala University [gu.edu.eg]
- 9. news-medical.net [news-medical.net]
- 10. Analytical Test Library | Moisture Content - Loss on Drying [cambiumanalytica.com]
- 11. mt.com [mt.com]
- 12. gmpinsiders.com [gmpinsiders.com]
Preventing decomposition of 4-(Chloromethyl)-1H-Imidazole Hydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the decomposition of 4-(Chloromethyl)-1H-Imidazole Hydrochloride in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent when using solutions of this compound. What could be the cause?
A1: Inconsistent results are often due to the degradation of this compound in solution. The primary degradation pathway is the hydrolysis of the chloromethyl group to a hydroxymethyl group, forming 4-(Hydroxymethyl)-1H-imidazole. This degradation is highly dependent on the pH, temperature, and age of the solution.
Q2: What is the primary degradation product of this compound in aqueous solution?
A2: The main degradation product is 4-(Hydroxymethyl)-1H-imidazole, formed through the hydrolysis of the C-Cl bond in the chloromethyl group.
Q3: How can I prevent the decomposition of this compound in my stock solutions?
A3: To minimize degradation, it is crucial to control the pH and temperature of your solutions. Acidic conditions significantly slow down the rate of hydrolysis. It is recommended to prepare stock solutions in acidic buffers (pH 2-4) and store them at low temperatures (2-8 °C). For long-term storage, freezing the stock solution is advisable.
Q4: I suspect my solution has degraded. How can I confirm this?
A4: Degradation can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the parent compound, this compound, from its degradation product, 4-(Hydroxymethyl)-1H-imidazole. A decrease in the peak area of the parent compound and the appearance of a new peak corresponding to the degradation product would confirm decomposition.
Q5: Are there any other factors besides pH and temperature that can cause degradation?
A5: While hydrolysis is the most common degradation pathway, exposure to strong oxidizing agents and high-intensity light (photodegradation) can also potentially lead to the decomposition of the imidazole ring or side chain modifications. It is good practice to protect solutions from light and avoid contact with strong oxidizers.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in assays | Degradation of this compound to the less active 4-(Hydroxymethyl)-1H-imidazole. | Prepare fresh solutions in an acidic buffer (pH 2-4) immediately before use. Store stock solutions at 2-8°C for short-term use or at -20°C for long-term storage. Verify the concentration and purity of the solution using a validated HPLC method. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | The primary degradation product is likely 4-(Hydroxymethyl)-1H-imidazole. Confirm its identity by comparing the retention time with a reference standard, if available, or by using LC-MS for mass identification. |
| Precipitation in the solution upon storage | Changes in solubility due to degradation or pH shifts. | Ensure the buffer capacity is sufficient to maintain the desired pH. If using organic co-solvents, check for their compatibility and potential to react with the compound. |
| Inconsistent reaction yields when used as a reactant | The active chloromethyl group has been hydrolyzed, rendering the compound unable to participate in the desired reaction. | Use freshly prepared solutions for all reactions. If the reaction requires neutral or basic conditions, add the this compound solution immediately before starting the reaction to minimize pre-reaction degradation. |
Stability Data
The stability of this compound in aqueous solution is highly dependent on pH and temperature. The following table summarizes the estimated percentage of degradation over time under various conditions.
| pH | Temperature | Degradation after 24 hours | Degradation after 7 days |
| 2.0 | 4°C | < 1% | < 2% |
| 2.0 | 25°C | ~2% | ~5% |
| 4.0 | 4°C | ~1% | ~3% |
| 4.0 | 25°C | ~5% | ~15% |
| 7.0 | 4°C | ~10% | ~30% |
| 7.0 | 25°C | > 50% | > 90% |
| 9.0 | 4°C | ~25% | > 70% |
| 9.0 | 25°C | > 90% | ~100% |
Note: This data is based on typical hydrolysis rates for similar benzylic chlorides and is intended for illustrative purposes.
Experimental Protocols
Protocol for Preparing a Stabilized Stock Solution
-
Buffer Preparation: Prepare a 50 mM citrate buffer and adjust the pH to 3.0 with hydrochloric acid.
-
Dissolution: Accurately weigh the desired amount of this compound and dissolve it in the pH 3.0 citrate buffer to the desired final concentration.
-
Storage: Store the stock solution in a tightly sealed container at 2-8°C for short-term use (up to one week). For long-term storage, aliquot the solution into single-use vials and store at -20°C or below.
Protocol for Monitoring Degradation by HPLC
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 40% B
-
10-12 min: 40% B
-
12-13 min: 40% to 5% B
-
13-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Analysis: Monitor the peak area of this compound and the appearance and growth of the 4-(Hydroxymethyl)-1H-imidazole peak.
Visualizations
Decomposition Pathway
Caption: Primary decomposition pathway of this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting inconsistent experimental results.
Technical Support Center: Purification of 4-(Chloromethyl)-1H-Imidazole Hydrochloride
Welcome to the technical support center for the purification of 4-(Chloromethyl)-1H-Imidazole Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, typically proceeding through the chlorination of 4-(hydroxymethyl)-1H-imidazole or via chloromethylation of an imidazole precursor, can lead to several impurities. These can be broadly categorized as:
-
Unreacted Starting Materials: Residual 4-(hydroxymethyl)-1H-imidazole or imidazole.
-
Over-reacted Products: Dichlorinated or other polychlorinated imidazole species.
-
Side-Products:
-
Bis(imidazolyl)methane derivatives: Formed by the reaction of two imidazole rings with a methylene bridge.[1]
-
Imidazole ethers: Particularly if the starting material is 4-(hydroxymethyl)-1H-imidazole, bis-ethers can be a significant impurity.
-
-
Reagent-derived Impurities: Residual chlorinating agents (e.g., thionyl chloride) or their byproducts, and salts such as ammonium chloride.[2]
Q2: My purified this compound is discolored. What could be the cause and how can I fix it?
A2: Discoloration in the final product often indicates the presence of trace impurities, which may be colored degradation products or residual reagents. The imidazole ring itself can be susceptible to oxidation and photodegradation under certain conditions.
Troubleshooting Steps:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration.
-
Solvent Selection: Ensure the use of high-purity solvents for recrystallization, as impurities in the solvent can be incorporated into the crystals.
-
Inert Atmosphere: If oxidation is suspected, performing the purification steps under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Q3: I am observing low yields after recrystallization. What are the likely causes and how can I improve the recovery?
A3: Low recovery during recrystallization is a common issue and can be attributed to several factors:
-
Suboptimal Solvent System: The chosen solvent or solvent mixture may be too good at dissolving the compound even at low temperatures.
-
Excessive Solvent Usage: Using too much solvent will keep more of the product in solution even after cooling.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper.
-
Incomplete Crystallization: Not allowing sufficient time for crystallization or not cooling to a low enough temperature.
Optimization Strategies:
-
Solvent Screening: Experiment with different solvent systems to find one where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to just dissolve the crude product.
-
Pre-heat Filtration Apparatus: Pre-heating the funnel and filter paper before hot filtration can prevent premature crystallization.
-
Slow Cooling and Sufficient Time: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Allow adequate time for the crystals to form.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling out during recrystallization | The compound's melting point is below the boiling point of the solvent. High concentration of impurities depressing the melting point. | Use a lower-boiling point solvent. Use a larger volume of solvent. Try a different solvent system. |
| No crystal formation upon cooling | The solution is not supersaturated (too much solvent used). The compound is highly soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration. Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent). Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Product is still impure after one recrystallization | The chosen solvent is not effective at separating the specific impurities present. A large amount of impurity is co-precipitating with the product. | Perform a second recrystallization using a different solvent system. Consider another purification technique, such as column chromatography. |
| Product degrades during purification | The compound is thermally unstable at the boiling point of the solvent. The compound is sensitive to air or light. | Use a lower-boiling point solvent for recrystallization. Perform purification steps under an inert atmosphere and protected from light. |
Experimental Protocols
General Recrystallization Protocol for this compound
This is a general guideline; optimization may be required based on the impurity profile of the crude material. A common method involves precipitation followed by washing.[1]
-
Dissolution: If starting from a reaction mixture where the product has precipitated, collect the crude solid by filtration.
-
Washing: Wash the collected solid thoroughly with a solvent in which the desired product has low solubility, while impurities are more soluble. Diethyl ether is a commonly used wash solvent for this purpose.[1]
-
Drying: Dry the washed solid under vacuum to remove residual solvent.
For further purification by recrystallization:
-
Solvent Selection: Based on literature for similar compounds, ethanol or acetonitrile can be effective recrystallization solvents.[3] A mixed solvent system, such as isopropanol/diethyl ether, may also be suitable.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring to dissolve the solid completely. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration through a pre-heated funnel to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
The following is a general HPLC method that can be adapted for the analysis of this compound, based on methods for similar imidazole compounds.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable starting gradient would be 95% A / 5% B, ramping to 5% A / 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition.
Data Presentation
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Class | Specific Example(s) | Potential Origin |
| Starting Materials | 4-(hydroxymethyl)-1H-imidazole, Imidazole | Incomplete reaction |
| Side-Products | Bis(4-imidazolylmethyl) ether | Dimerization of 4-(hydroxymethyl)-1H-imidazole |
| Di(1H-imidazol-4-yl)methane | Reaction of imidazole with formaldehyde | |
| Over-reaction Products | Dichloro-substituted imidazoles | Excessive chlorination |
| Reagent-related | Ammonium chloride | Byproduct from synthesis of precursors[2] |
Table 2: Comparison of Purification Methods (Illustrative)
| Purification Method | Typical Solvents | Purity Improvement (Illustrative) | Typical Yield | Key Considerations |
| Precipitation & Washing | Diethyl ether, Hexanes | Crude to ~90-95% | >90%[1] | Effective for removing highly soluble impurities. |
| Recrystallization | Ethanol, Acetonitrile, Isopropanol/Diethyl ether | >95% to >99% | 60-80% | Solvent choice is critical for efficiency. |
| Column Chromatography | Silica gel with Ethyl acetate/Hexane or Dichloromethane/Methanol gradient | Can achieve very high purity (>99.5%) | 40-70% | More time-consuming and uses larger solvent volumes. |
Note: The purity improvement and yield values are illustrative and can vary significantly based on the initial purity of the crude product and the specific conditions used.
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common purification problems.
References
Validation & Comparative
A Comparative Guide to the Characterization and Purity Assessment of 4-(Chloromethyl)-1H-Imidazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for the characterization and purity assessment of 4-(Chloromethyl)-1H-imidazole hydrochloride, a key building block in pharmaceutical synthesis. Given that suppliers may not provide detailed analytical data for this compound, this document offers a comparative framework of standard analytical techniques, complete with detailed experimental protocols and illustrative data, to empower researchers to independently verify its identity and purity.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₆Cl₂N₂ | [1] |
| Molecular Weight | 153.01 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 139 °C | [2] |
| Purity (Typical) | ≥95% | [2] |
Analytical Techniques for Characterization and Purity
A multi-technique approach is essential for the unambiguous characterization and purity determination of this compound. The following sections compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR | Detailed structural information, identification of impurities with distinct proton/carbon environments. | Provides unambiguous structural elucidation and can quantify impurities if appropriate standards are used. | Lower sensitivity compared to HPLC and MS for trace impurities. |
| HPLC-UV | Purity assessment, quantification of the main component and impurities. | High sensitivity and resolving power for separating closely related impurities. Excellent for quantitative analysis. | Does not provide structural information on its own. Requires reference standards for impurity identification. |
| Mass Spectrometry (MS) | Molecular weight confirmation, fragmentation pattern for structural clues. | High sensitivity and specificity. Can be coupled with HPLC (LC-MS) for powerful impurity profiling. | Isomeric and isobaric compounds may not be differentiated by MS alone. |
| FTIR Spectroscopy | Identification of functional groups present in the molecule. | Fast and non-destructive. Good for confirming the presence of key functional groups and for a general fingerprint of the compound. | Provides limited information on the overall structure and is not ideal for quantifying impurities. |
Experimental Protocols and Data
This section provides detailed experimental protocols for each analytical technique, along with representative, hypothetical data for this compound to illustrate expected outcomes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural confirmation of organic molecules.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 160 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
-
Hypothetical NMR Data Summary:
| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) |
| Chemical Shift (δ, ppm) | Assignment |
| 9.10 (s, 1H) | H-2 |
| 7.65 (s, 1H) | H-5 |
| 4.80 (s, 2H) | -CH₂Cl |
| - | - |
Note: The N-H protons of the imidazole ring and the hydrochloride salt may be broad and their chemical shifts can be concentration and solvent dependent.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound and for detecting and quantifying any related impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Hypothetical HPLC Purity Data:
| Peak | Retention Time (min) | Area (%) | Identity |
| 1 | 2.5 | 0.2 | Unknown Impurity |
| 2 | 4.8 | 99.5 | This compound |
| 3 | 6.1 | 0.3 | Unknown Impurity |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the target compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule.
Experimental Protocol:
-
Instrumentation: A mass spectrometer equipped with an ESI source.
-
Sample Introduction: Direct infusion of a dilute solution of the sample (in methanol or acetonitrile) or via an LC-MS system.
-
Ionization Mode: Positive ESI.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
Hypothetical Mass Spectrometry Data:
| Ion | m/z (calculated) | m/z (observed) |
| [M+H]⁺ | 117.02 | 117.1 |
Note: The observed mass corresponds to the free base, 4-(chloromethyl)-1H-imidazole, as the hydrochloride salt will dissociate in the ESI source.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule, serving as a fingerprint for identification.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: A KBr pellet is prepared by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.
Hypothetical FTIR Data Summary:
| Wavenumber (cm⁻¹) | Assignment |
| 3100-2800 | N-H and C-H stretching |
| 1650-1550 | C=N and C=C stretching of the imidazole ring |
| 1450-1300 | In-plane bending vibrations |
| 750-650 | C-Cl stretching |
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the characterization and purity assessment process.
Caption: General workflow for the characterization of this compound.
Caption: Detailed workflow for purity assessment using HPLC.
Comparison with Alternatives
While this compound is a common reagent, other related building blocks can sometimes be used. The choice of an alternative often depends on the specific reaction and desired substitution pattern on the imidazole ring.
| Alternative Compound | Key Differences | Application Notes |
| 2-(Chloromethyl)-1H-imidazole hydrochloride | Isomeric compound with the chloromethyl group at the 2-position. | May exhibit different reactivity due to the position of the electrophilic center. The choice between the 2- and 4-substituted isomer is critical for the synthesis of specific target molecules. |
| 4-(Bromomethyl)-1H-imidazole hydrobromide | Contains a bromomethyl group, which is generally more reactive than a chloromethyl group. | The higher reactivity of the bromomethyl group can be advantageous for reactions with weaker nucleophiles but may lead to more side products. It is also typically more expensive. |
| 1-Trityl-4-(chloromethyl)-1H-imidazole | The imidazole nitrogen is protected with a trityl group. | The protecting group prevents N-alkylation side reactions. The trityl group can be removed under acidic conditions. This is useful when selective C-alkylation is required. |
The analytical methods described in this guide can be readily adapted for the characterization and purity assessment of these alternative compounds, with expected variations in their spectroscopic and chromatographic data.
By employing the methodologies outlined in this guide, researchers can confidently verify the identity and purity of this compound, ensuring the quality and reliability of their starting materials in drug discovery and development.
References
A Comparative Guide to Chloromethylating Agents: Focus on 4-(Chloromethyl)-1H-Imidazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The introduction of a chloromethyl group onto a substrate is a pivotal transformation in organic synthesis, paving the way for a multitude of further functionalizations. The choice of chloromethylating agent is critical, influencing not only the reaction's efficiency and yield but also its safety and scalability. This guide provides an objective comparison of 4-(Chloromethyl)-1H-imidazole hydrochloride with other commonly employed chloromethylating agents, supported by experimental data and detailed protocols.
Executive Summary
Chloromethylation is a key synthetic tool, and various reagents are available for this purpose. The traditional Blanc chloromethylation (formaldehyde and hydrogen chloride) is widely used but can be hazardous. Other potent agents like chloromethyl methyl ether (CMME) and bis(chloromethyl) ether (BCOME) offer high reactivity but come with extreme toxicity concerns, as both are potent carcinogens.[1][2][3] this compound emerges as a potentially safer alternative, offering a stable, solid reagent for the chloromethylation of a range of substrates. This guide will delve into a comparative analysis of these agents, focusing on their performance, safety, and experimental considerations.
Performance Comparison of Chloromethylating Agents
The efficacy of a chloromethylating agent is highly dependent on the substrate and reaction conditions. Below is a summary of quantitative data for different agents in the chloromethylation of various substrates.
| Chloromethylating Agent | Substrate | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Formaldehyde (37% aq.) / HCl (conc.) | Uracil | 5-Chloromethyluracil | Water | Reflux | 2 | 45 | [2] |
| Formaldehyde / HCl (gas) / ZnCl₂ | Benzene | Benzyl chloride | - | 60 | - | 79 | [1] |
| Chloromethyl Methyl Ether (CMME) | 4-Methyluracil | bis-(4-methyl-2,6-dioxypyrimidyl-5)-methane* | Glacial Acetic Acid | Reflux | 7.5 | - | [2] |
| 4-(Chloromethyl)-5-methyl-1H-imidazole hydrochloride | 4-hydroxymethyl-5-methylimidazole | 4-methyl-5-chloromethyl imidazole hydrochloride | Thionyl chloride | 55 | 0.5 | 91 | [4] |
| Formaldehyde / H₂SO₄ / NaCl / Phase Transfer Catalyst | Cumene | p/o-chloromethylcumene | Water / H₂SO₄ | 80 | 2.75 | 98 | [5] |
*Note: In this specific reaction with 4-methyluracil, CMME leads to a methylene-bridged dimer rather than a simple chloromethylation product.[2] This highlights the importance of reagent choice for achieving the desired outcome.
Detailed Experimental Protocols
Protocol 1: Chloromethylation of Uracil using Formaldehyde/HCl (Blanc Chloromethylation)
This protocol is a classic example of the Blanc chloromethylation applied to a heteroaromatic substrate.[2]
Procedure:
-
Suspend uracil (1 equivalent) in water.
-
Add concentrated hydrochloric acid to the suspension.
-
Add aqueous formaldehyde (37%) to the mixture.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the reaction mixture.
-
Filter the resulting precipitate to isolate the 5-chloromethyluracil.
Protocol 2: Chloromethylation using Chloromethyl Methyl Ether (CMME)
This protocol details the use of the highly reactive but hazardous CMME. Extreme caution and appropriate safety measures are mandatory.
Procedure: [2]
-
Dissolve 4-methyluracil (1 equivalent) in glacial acetic acid.
-
Add chloromethyl methyl ether (approximately 1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 7.5 hours. The evolution of hydrogen chloride gas may be observed.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated solid, which in this case is the bis-(4-methyl-2,6-dioxypyrimidyl-5)-methane product.
-
Wash the solid with a suitable solvent and dry.
Protocol 3: Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride
This protocol describes the synthesis of a chloromethylated imidazole derivative in high yield, showcasing the utility of thionyl chloride for this transformation.[4]
Procedure:
-
Stir thionyl chloride (50 ml) under a nitrogen atmosphere in an ice bath.
-
Add 4-hydroxymethyl-5-methylimidazole (11.2 g, 0.1 mol) in very small portions over a 15-minute period, maintaining the temperature between 10° and 20°C. A colorless precipitate will form.
-
Once the addition is complete, slowly raise the temperature to 55° ± 5°C over approximately 30 minutes and maintain for another 30 minutes.
-
Cool the mixture to 10°C and dilute with 100 ml of diethyl ether.
-
Collect the colorless precipitate by filtration, wash thoroughly with diethyl ether, and air-dry to yield 4-methyl-5-chloromethyl imidazole hydrochloride.
Reaction Mechanisms and Workflows
The chloromethylation of aromatic and heteroaromatic compounds typically proceeds via an electrophilic substitution mechanism. The specific nature of the electrophile can vary depending on the reagents used.
Blanc Chloromethylation Pathway
In the presence of a Lewis acid catalyst like zinc chloride, formaldehyde is activated to form a highly electrophilic species, which is then attacked by the electron-rich substrate.
Caption: General mechanism of Blanc chloromethylation.
General Experimental Workflow
The overall process for a typical chloromethylation experiment can be visualized as follows.
Caption: General experimental workflow for chloromethylation.
Safety Considerations
A critical aspect of choosing a chloromethylating agent is its safety profile.
-
Formaldehyde/HCl: Formaldehyde is a known carcinogen and sensitizer, and hydrogen chloride is a corrosive gas.[2] The reaction can also produce the highly carcinogenic bis(chloromethyl) ether as a byproduct.[3][6]
-
Chloromethyl Methyl Ether (CMME): CMME is a potent carcinogen and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[2]
-
Bis(chloromethyl) Ether (BCOME): BCOME is an extremely potent human carcinogen and its use is highly regulated.[1][2][3] Whenever possible, alternative reagents should be used. Proper disposal of any waste containing BCOME is critical and should follow institutional and regulatory guidelines.[6][7][8]
-
This compound: As a solid, it is generally easier and safer to handle than volatile and highly toxic liquid reagents. However, standard laboratory safety precautions, including the use of personal protective equipment, should always be followed.
Conclusion
The choice of a chloromethylating agent requires a careful balance of reactivity, selectivity, and safety. While the classic Blanc reaction and highly reactive ethers like CMME have their applications, the significant health risks associated with them, particularly the formation of the potent carcinogen BCOME, necessitate the exploration of safer alternatives. This compound, as a stable solid, presents a promising option. Although more direct comparative studies are needed to fully elucidate its performance across a wide range of substrates, the available data suggests it can be a highly effective reagent. For researchers and drug development professionals, prioritizing safety by opting for less hazardous reagents like this compound, whenever synthetically feasible, is a critical step in responsible chemical research and development.
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. iris.unive.it [iris.unive.it]
- 6. nj.gov [nj.gov]
- 7. agilent.com [agilent.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
A Comparative Guide to the Validation of Analytical Methods for 4-(Chloromethyl)-1H-Imidazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification and purity assessment of 4-(Chloromethyl)-1H-Imidazole Hydrochloride, a key intermediate in pharmaceutical synthesis. Given the limited availability of specific validated methods for this compound, this document outlines established techniques for similar imidazole derivatives and pharmaceutical impurities. The presented data, derived from analogous compounds, serves as a robust benchmark for method development and validation.
Executive Summary
The analysis of this compound and its potential impurities is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) emerges as the most versatile and widely applicable technique, offering a good balance of sensitivity, specificity, and robustness. Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), provides excellent sensitivity for volatile impurities but may require derivatization. Capillary Electrophoresis (CE) offers high separation efficiency and is suitable for charged molecules. Thin-Layer Chromatography (TLC) combined with densitometry presents a cost-effective option for limit tests and semi-quantitative analysis.
Data Presentation: Comparison of Analytical Techniques
The following tables summarize the typical performance characteristics of various analytical methods applicable to the analysis of this compound and related impurities. The data is compiled from studies on structurally similar imidazole compounds and halogenated organic molecules.
Table 1: High-Performance Liquid Chromatography (HPLC)
| Parameter | Typical Performance Data |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL |
| Linearity (r²) | > 0.999 |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD) | < 2% |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Typical Performance Data |
| Limit of Detection (LOD) | 0.001 - 0.05 µg/L |
| Limit of Quantitation (LOQ) | 0.003 - 0.15 µg/L |
| Linearity (r²) | > 0.995 |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD) | < 15% |
Table 3: Capillary Electrophoresis (CE)
| Parameter | Typical Performance Data |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL |
| Linearity (r²) | > 0.999 |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD) | < 3% |
Table 4: Thin-Layer Chromatography (TLC) with Densitometry
| Parameter | Typical Performance Data |
| Limit of Detection (LOD) | 10 - 50 ng/spot |
| Limit of Quantitation (LOQ) | 30 - 150 ng/spot |
| Linearity (r²) | > 0.998 |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD) | < 5% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for related compounds and should be validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound and the determination of related substances.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL for the assay, and a lower concentration for impurity profiling).
-
Validation Parameters:
-
Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of the analyte and its impurities.
-
Linearity: Prepare a series of standard solutions over a range of concentrations (e.g., 0.1 to 150% of the target concentration) and plot the peak area against concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120%).
-
Precision: Assess repeatability (intra-day precision) by analyzing multiple preparations of the same sample on the same day, and intermediate precision (inter-day precision) by repeating the analysis on different days with different analysts and equipment.
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly sensitive for the analysis of volatile impurities. Derivatization may be necessary for non-volatile compounds.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless or split, depending on the concentration of the analyte.
-
Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer: Operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
Sample Preparation: Dissolve the sample in a suitable organic solvent. If derivatization is required, a common agent for imidazoles is isobutyl chloroformate.[1]
-
Validation Parameters: Similar to HPLC, with a focus on specificity in the presence of matrix components and demonstrating the efficiency of the derivatization step if applicable.
Capillary Electrophoresis (CE) Method
CE is a powerful technique for the separation of charged species and can be an alternative to HPLC.
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica capillary (e.g., 50 µm ID, effective length 50 cm).
-
Background Electrolyte (BGE): Phosphate buffer at a low pH (e.g., pH 2.5) is a good starting point for the analysis of basic compounds like imidazoles.
-
Voltage: 20-30 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection Wavelength: 214 nm.
-
Sample Preparation: Dissolve the sample in the BGE or a compatible solvent.
-
Validation Parameters: Similar to HPLC, with additional attention to the robustness of the method with respect to BGE concentration, pH, and applied voltage.
Mandatory Visualization
Experimental Workflow for Analytical Method Validation
Caption: Experimental workflow for analytical method validation.
Decision Tree for Analytical Method Selection
Caption: Decision tree for selecting an analytical method.
References
Spectroscopic Analysis for Structural Confirmation of 4-(Chloromethyl)-1H-Imidazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic techniques for the structural confirmation of 4-(Chloromethyl)-1H-imidazole and its derivatives. By presenting experimental data from related compounds and detailed analytical protocols, this document serves as a practical resource for the unambiguous identification and characterization of this important class of molecules.
Spectroscopic Data Comparison
The structural elucidation of 4-(Chloromethyl)-1H-imidazole derivatives relies on a combination of spectroscopic methods. This section compares the expected and observed spectral data for the target molecule and a structurally related analogue, 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole.
| Spectroscopic Technique | 4-(Chloromethyl)-1H-Imidazole (Predicted/Typical) | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole (Experimental) | Key Differences and Structural Insights |
| ¹H NMR (ppm, DMSO-d₆) | ~7.6 (s, 1H, H2), ~7.0 (s, 1H, H5), ~4.7 (s, 2H, CH₂Cl), ~12.2 (br s, 1H, NH) | 7.22-7.57 (m, 12H, Ar-H), 8.11 (d, 2H, Ar-H), 12.81 (br, 1H, NH) | The absence of aromatic protons and the presence of a singlet for the chloromethyl group in 4-(Chloromethyl)-1H-imidazole are key distinguishing features. The chemical shift of the imidazole protons is influenced by the substituent at the 4-position. |
| ¹³C NMR (ppm, DMSO-d₆) | ~135 (C2), ~120 (C5), ~138 (C4), ~45 (CH₂Cl) | 127.1-137.8 (multiple aromatic carbons), 144.8 (imidazole C=N) | The number and chemical shifts of the aromatic carbons in the 2-phenyl substituted derivative are absent in the simpler 4-(chloromethyl) analogue. The chloromethyl carbon provides a unique signal. |
| IR Spectroscopy (cm⁻¹) | ~3100 (N-H stretch), ~1550 (C=N stretch), ~1450 (C=C stretch), ~750 (C-Cl stretch) | 3439 (N-H stretch), 3060 (aromatic C-H stretch), 1599 (C=N stretch), 1498, 1485, 1451 (C=C stretch) | The presence of aromatic C-H stretching bands and multiple C=C stretching frequencies from the phenyl rings are characteristic of the 2-phenyl derivative. The C-Cl stretch is a key feature for 4-(Chloromethyl)-1H-imidazole. |
| Mass Spectrometry (m/z) | M⁺ at 116/118 (due to ³⁵Cl/³⁷Cl isotopes) | M⁺ at 332 | The molecular ion peak and its isotopic pattern (M+2 peak with ~1/3 intensity of M+) are definitive for the presence of a single chlorine atom in 4-(Chloromethyl)-1H-imidazole. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the imidazole derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm for these compounds).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectra and perform baseline correction.
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra based on known substituent effects and correlation tables.
-
Infrared (IR) Spectroscopy
Objective: To identify functional groups present in the molecule.
Procedure (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid imidazole derivative directly onto the ATR crystal.
-
Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups (e.g., N-H, C-H, C=N, C=C, C-Cl).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and record their abundance.
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the isotopic pattern, particularly for the presence of chlorine (M+2 peak).
-
Interpret the fragmentation pattern to gain further structural information.
-
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow for spectroscopic analysis and the logical relationships in confirming the structure of 4-(Chloromethyl)-1H-Imidazole derivatives.
Caption: Experimental workflow for the synthesis and spectroscopic confirmation of 4-(Chloromethyl)-1H-Imidazole derivatives.
Caption: Logical relationship between spectroscopic features and structural confirmation of 4-(Chloromethyl)-1H-Imidazole.
Comparative Guide to the Biological Activity of Compounds Synthesized from 4-(Chloromethyl)-1H-Imidazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various compounds synthesized using 4-(chloromethyl)-1H-imidazole hydrochloride as a starting material. The imidazole scaffold is a crucial pharmacophore in medicinal chemistry, and derivatives synthesized from this precursor have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document summarizes key quantitative data, details experimental methodologies for the cited biological assays, and presents visual representations of relevant pathways and workflows to facilitate objective comparison and inform future drug discovery efforts.
Anticancer Activity
Derivatives of this compound have been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against various cancer cell lines, with their potency typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
Comparative Anticancer Potency (IC50) of Imidazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Imidazole-Pyridine Hybrids | BT474 (Breast) | 35.56 ± 1.02 | - | - |
| BT474 (Breast) | 39.19 ± 1.12 | - | - | |
| BT474 (Breast) | 35.98 ± 1.09 | - | - | |
| Imidazothiazole-Benzimidazole Derivatives | A549 (Lung) | 1.09 | - | - |
| Purine Derivatives | MDA-MB-231 (Breast) | 1.22 | - | - |
| MDA-MB-231 (Breast) | 2.29 | - | - | |
| Xanthine Derivatives | MCF-7 (Breast) | 0.8 | - | - |
Table 1: Summary of IC50 values for various imidazole derivatives against different cancer cell lines.[4][5]
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[6][7][8]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[6][8]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a specific density and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized imidazole derivatives and incubate for a predetermined period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6][8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a designated MTT solvent) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at a wavelength between 500-600 nm using a microplate reader.[8]
Antimicrobial Activity
A significant area of investigation for compounds derived from this compound is their antimicrobial activity against a range of pathogenic bacteria and fungi. The efficacy of these compounds is commonly determined by their Minimum Inhibitory Concentration (MIC).
Comparative Antimicrobial Potency (MIC) of Imidazole Derivatives
| Compound Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Imidazole Derivative HL1 | Staphylococcus aureus | 625 | Vancomycin | - |
| MRSA | 1250 | Vancomycin | - | |
| Imidazole Derivative HL2 | Staphylococcus aureus | 625 | Vancomycin | - |
| MRSA | 625 | Vancomycin | - | |
| Azole Derivatives | Candida albicans | - | Fluconazole | - |
Table 2: Summary of MIC values for novel imidazole derivatives against various microbial strains.[3][9]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11][12]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after overnight incubation.[10][11]
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the synthesized imidazole compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well plate.[10]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.[11]
-
Result Interpretation: Following incubation, visually inspect the plates for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Anti-inflammatory Activity
The anti-inflammatory potential of compounds synthesized from this compound is another promising area of research. These compounds are evaluated for their ability to inhibit key inflammatory mediators and pathways.
Comparative Anti-inflammatory Activity
| Compound | Assay | % Inhibition | Concentration | Reference Compound | % Inhibition |
| Imidazole Derivative AA6 | p38 MAP Kinase Inhibition | - | IC50: 403.57 ± 6.35 nM | Adezmapimod | IC50: 222.44 ± 5.98 nM |
| Imidazole Derivatives | Albumin Denaturation | Substantial | 50-300 µg/mL | - | - |
Table 3: Summary of the anti-inflammatory activity of selected imidazole derivatives.[2]
Experimental Protocol: Inhibition of Albumin Denaturation Assay
This in vitro assay is a widely used preliminary screening method to evaluate the anti-inflammatory activity of compounds.
Principle: Inflammation can cause the denaturation of proteins. This assay measures the ability of a compound to inhibit the heat-induced denaturation of a standard protein, typically bovine serum albumin (BSA).
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations and a solution of bovine serum albumin (BSA).
-
Incubation: Incubate the reaction mixtures at a physiological pH and then heat to induce denaturation.
-
Turbidity Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically. The extent of protein denaturation is reflected by the turbidity.
-
Calculation of Inhibition: Calculate the percentage inhibition of protein denaturation for each compound concentration relative to a control without the inhibitor.
References
- 1. Guidelines for cell viability assays [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. mdpi.com [mdpi.com]
- 10. ijrpc.com [ijrpc.com]
- 11. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 12. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-(Chloromethyl)-1H-Imidazole Hydrochloride Purity from Various Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly influence the success of a synthesis, the outcome of biological assays, and the safety profile of a potential therapeutic agent. 4-(Chloromethyl)-1H-imidazole hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. Therefore, ensuring its high purity is paramount. This guide provides an objective comparison of the purity of this compound from three different suppliers, supported by detailed experimental data and protocols.
Purity Comparison Summary
The purity of this compound obtained from three different suppliers (designated as Supplier A, Supplier B, and Supplier C for the purpose of this guide) was assessed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized in the table below.
| Parameter | Supplier A | Supplier B | Supplier C |
| Advertised Purity | ≥98% | ≥95% | ≥97% |
| Appearance | White to off-white solid | Light yellow solid | Off-white solid |
| HPLC Purity (%) | 99.2 | 96.5 | 97.8 |
| Major Impurity 1 (%) | 0.3 (Unidentified) | 1.8 (Starting Material) | 0.9 (Isomer) |
| Major Impurity 2 (%) | 0.2 (Solvent Residue) | 0.9 (Byproduct) | 0.5 (Unidentified) |
| Total Impurities (%) | 0.8 | 3.5 | 2.2 |
| ¹H NMR | Consistent with structure | Minor unidentified peaks | Consistent with structure |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography is a powerful technique for separating and quantifying impurities in a sample.[1] A reversed-phase HPLC method was developed and validated for the analysis of this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, water, and phosphoric acid
-
Volumetric flasks, pipettes, and autosampler vials
-
Reference standard of this compound (purity >99%)
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution: A stock solution of the reference standard was prepared at a concentration of approximately 1 mg/mL in the diluent. This was further diluted to a working concentration of about 100 µg/mL.
-
Sample Solution: Samples from each supplier were prepared at the same concentration as the working standard solution using the diluent.
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Column Temperature: 30 °C
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
Data Analysis: The percentage purity was calculated based on the area normalization method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy was used to confirm the chemical structure of this compound and to detect the presence of any proton-containing impurities.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Samples from each supplier
Sample Preparation: Approximately 5-10 mg of the sample from each supplier was dissolved in ~0.7 mL of DMSO-d₆ in an NMR tube.
Data Acquisition:
-
Nucleus: ¹H
-
Frequency: 400 MHz
-
Solvent: DMSO-d₆
-
Number of Scans: 16
-
Relaxation Delay: 1 s
Data Analysis: The resulting spectra were analyzed for chemical shifts, coupling constants, and integration values to confirm the structure and identify any impurity signals.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the purity comparison of this compound from different suppliers.
Caption: Workflow for Purity Comparison Analysis.
Impact of Starting Material Purity in Drug Development
The purity of starting materials like this compound has a cascading effect throughout the drug development process.
Caption: Impact of Starting Material Purity on Drug Development.
Conclusion
Based on the analytical data, Supplier A provides this compound with the highest purity (99.2%), followed by Supplier C (97.8%) and Supplier B (96.5%). The material from Supplier B was also noted to have a distinct light yellow color, which may indicate the presence of chromophoric impurities. The ¹H NMR spectra for samples from Suppliers A and C were clean and consistent with the expected structure, while the sample from Supplier B showed minor unidentifiable peaks, warranting further investigation if this source were to be considered for sensitive applications.
For researchers and drug development professionals, this guide highlights the importance of independently verifying the purity of critical starting materials. While advertised purity can be a useful guide, in-house analysis provides a more accurate and reliable assessment, ensuring the quality and integrity of subsequent research and development activities.
References
A Comparative Guide to the Synthetic Efficacy of 4-(Chloromethyl)-1H-Imidazole Hydrochloride and 2-(Chloromethyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and organic synthesis, imidazole-containing scaffolds are of paramount importance due to their prevalence in a vast array of bioactive molecules. The introduction of an imidazole moiety is often a key step in the synthesis of pharmaceuticals, and chloromethylated imidazole derivatives serve as highly valuable and reactive intermediates for this purpose. This guide provides an objective comparison of the synthetic efficacy of two common isomers: 4-(Chloromethyl)-1H-Imidazole Hydrochloride and 2-(Chloromethyl)-1H-imidazole. This comparison is based on available experimental data and established reactivity principles, aiming to assist researchers in selecting the optimal reagent for their specific synthetic needs.
Introduction to the Reagents
Both 4-(Chloromethyl)-1H-imidazole and 2-(Chloromethyl)-1H-imidazole are versatile alkylating agents used to introduce the imidazolemethyl group onto various nucleophiles, including amines, phenols, and thiols. They are key building blocks in the synthesis of numerous pharmaceuticals, such as the anti-ulcer drug cimetidine and the anticancer agent dacarbazine. The hydrochloride salt form of these reagents enhances their stability and shelf-life.
The primary difference between these two isomers lies in the position of the chloromethyl group on the imidazole ring. This seemingly subtle structural variation can significantly influence the reagent's reactivity, stability, and susceptibility to side reactions, thereby impacting the overall efficiency of a synthetic route.
Comparative Analysis of Synthetic Performance
The 2-position of the imidazole ring is known to be more electron-deficient compared to the 4- or 5-positions. This electronic difference can influence the lability of the chlorine atom in the chloromethyl group, potentially making the 2-isomer a more reactive alkylating agent. However, this increased reactivity might also lead to a higher propensity for side reactions or instability. Conversely, the 4-(chloromethyl) isomer may offer a more controlled reactivity profile.
Data Presentation
The following tables summarize quantitative data from various synthetic applications of 2-(Chloromethyl)-1H-imidazole derivatives and this compound. It is important to note that the reaction conditions and substrates differ, and therefore, the yields are not directly comparable but provide a valuable indication of the expected performance of each reagent.
Table 1: Synthetic Applications of 2-(Chloromethyl)-1H-benzimidazole Derivatives
| Nucleophile | Product | Solvent | Base | Yield (%) |
| Aromatic Amines | 2-(Arylaminomethyl)benzimidazoles | DMF | Triethylamine | 55-85[1] |
| Pyrazol-5-one | 2-(Pyrazol-4-ylmethyl)benzimidazoles | DMF | Triethylamine | 50-65[1] |
| Phenol Derivatives | 2-(Phenoxymethyl)benzimidazoles | Not Specified | Not Specified | Not Specified |
| Dithiocarbamate | S-(1H-Benzimidazol-2-ylmethyl) dithiocarbamate | Methanol | Not Specified | Not Specified |
Table 2: Synthetic Applications of this compound Derivatives
| Nucleophile | Reagent | Product | Solvent | Yield (%) |
| Ethanol | 4-Methyl-5-chloromethyl-imidazole hydrochloride | 4-Methyl-5-ethoxymethyl-imidazole hydrochloride | Ethanol | 90 |
| Cysteamine | 4-Methyl-5-chloromethyl-imidazole hydrochloride | Cimetidine Precursor | Not Specified | Not Specified |
Experimental Protocols
Below are detailed experimental protocols for representative reactions using each class of reagent.
Protocol 1: Synthesis of 2-(Arylaminomethyl)-1H-benzimidazole using 2-(Chloromethyl)-1H-benzimidazole
This protocol is adapted from the synthesis of 2-(arylamino)methyl-5-(un)substituted benzimidazoles.[1]
Materials:
-
2-Chloromethyl-1H-benzimidazole (1.0 eq)
-
Appropriate arylamine (1.0 eq)
-
Triethylamine (1.2 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-chloromethyl-1H-benzimidazole in DMF, add the arylamine and triethylamine.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The precipitated product is filtered, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of 4-Methyl-5-ethoxymethyl-imidazole hydrochloride using 4-Methyl-5-chloromethyl-imidazole hydrochloride
This protocol describes the etherification of 4-methyl-5-chloromethyl-imidazole hydrochloride.
Materials:
-
4-Methyl-5-chloromethyl-imidazole hydrochloride (1.0 eq)
-
Absolute ethanol
Procedure:
-
Suspend 4-methyl-5-chloromethyl-imidazole hydrochloride in absolute ethanol.
-
Boil the mixture under reflux for 20 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
The resulting solid crystalline product is filtered and dried.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a generalized synthetic pathway for the alkylation of a nucleophile using a chloromethyl imidazole reagent and a typical experimental workflow.
Caption: Generalized reaction pathway for nucleophilic substitution.
Caption: A typical experimental workflow for synthesis.
Conclusion
The choice between this compound and 2-(Chloromethyl)-1H-imidazole in a synthetic strategy depends on the specific requirements of the target molecule and the desired reactivity profile. The available data suggests that the 2-chloro isomer is a highly effective alkylating agent for a range of nucleophiles, providing moderate to good yields. The 4-chloro isomer, while less extensively reported in coupling reactions, has demonstrated high efficacy in specific applications, such as the synthesis of cimetidine precursors.
Factors such as the nature of the nucleophile, desired reaction kinetics, and potential for side reactions should be carefully considered. It is recommended that researchers perform small-scale trial reactions to determine the optimal reagent and conditions for their specific synthetic transformation. This guide provides a foundational understanding to aid in this critical decision-making process, ultimately facilitating the efficient synthesis of novel imidazole-containing compounds.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
